4-chloro-6-fluoro-2H-chromene-3-carbaldehyde
Description
Properties
IUPAC Name |
4-chloro-6-fluoro-2H-chromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFO2/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLLNXBYFXPIPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C2=C(O1)C=CC(=C2)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353194 | |
| Record name | 4-Chloro-6-fluoro-2H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105799-69-7 | |
| Record name | 4-Chloro-6-fluoro-2H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 105799-69-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogues to provide a robust predictive framework for its characteristics and behavior.
Introduction
The 4-chloro-2H-chromene-3-carbaldehyde scaffold is a significant structural motif in organic synthesis and medicinal chemistry.[1] The presence of a vinyl chloride, an aldehyde, and a fluorinated benzene ring in this compound suggests a rich and versatile reactivity profile, making it a promising building block for the synthesis of novel heterocyclic compounds and potential drug candidates. The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the conjugated system, makes this molecule susceptible to a variety of chemical transformations.
Synthesis
The most plausible and widely used method for the synthesis of 4-chloro-2H-chromene-3-carbaldehydes is the Vilsmeier-Haack reaction.[2][3][4][5][6] This reaction introduces a formyl group and a chlorine atom in a one-pot procedure from a suitable chromanone precursor.
Proposed Synthetic Protocol via Vilsmeier-Haack Reaction
The synthesis of this compound can be envisioned starting from 6-fluorochroman-4-one. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating and chlorinating agent.[7]
Experimental Protocol:
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (3 equivalents) to 0 °C in an ice bath. Add phosphorus oxychloride (3 equivalents) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with 6-fluorochroman-4-one: Dissolve 6-fluorochroman-4-one (1 equivalent) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Reaction Progression: Stir the reaction mixture at room temperature for 1 hour, then heat to 60-70 °C for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture slowly into crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8. The solid product that precipitates out is collected by filtration.
-
Purification: Wash the crude product with cold water and dry it under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield pure this compound.
A similar procedure has been successfully used for the synthesis of 6-chloro-5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde.[7]
Synthetic Workflow Diagram
References
- 1. 4-chloro-2H-chromene-3-carbaldehyde: A Valid Scaffold in Organic Synthesis and Future Molecules for Healthcare and Energy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. iosrjournals.org [iosrjournals.org]
Spectroscopic Data for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde Remains Elusive
A comprehensive search for spectroscopic data, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, for the specific compound 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde did not yield any direct results. The scientific literature readily available through extensive searches does not contain experimental data or detailed characterization for this particular molecule.
While information is available for structurally related compounds, these molecules possess different substitution patterns that would significantly alter their spectroscopic signatures. For instance, data has been reported for compounds such as 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde, 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde, and 8-fluoro-4-oxo-4H-chromene-3-carbaldehyde.[1][2][3][4][5][6][7][8] However, the absence of the 6-fluoro substituent in the first example, and the presence of a 4-oxo group and differing halogen positions in the others, prevent a direct and accurate comparison to the target molecule.
General reviews on the reactivity and synthesis of 4-chloro-2H-chromene-3-carbaldehyde scaffolds indicate their importance in organic synthesis and medicinal chemistry.[9] Additionally, mass spectrometry data for other chromene derivatives, such as 7-chloro-4-oxo-4H-chromene-2-carboxylic acid, have been detailed, but this information is not transferable to the requested compound due to the structural differences.[10]
Due to the lack of specific data for this compound, it is not possible to provide the requested in-depth technical guide with quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows at this time. Further experimental work would be required to generate and report on the spectroscopic properties of this specific chromene derivative.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Chloro-2-phenyl-2<i>H</i>-chromene-3-carbaldehyde – Kudos: Growing the influence of research [growkudos.com]
- 9. 4-chloro-2H-chromene-3-carbaldehyde: A Valid Scaffold in Organic Synthesis and Future Molecules for Healthcare and Energy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemdata.nist.gov [chemdata.nist.gov]
4-chloro-6-fluoro-2H-chromene-3-carbaldehyde characterization
An In-depth Technical Guide on the Characterization of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde.
For Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Specific experimental data for this compound is not extensively available in public literature. This guide is therefore based on established principles of organic chemistry and extrapolated data from structurally analogous compounds. The provided protocols and expected data serve as a foundational reference for researchers synthesizing and characterizing this or similar molecules.
Introduction
Substituted chromene scaffolds are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound this compound incorporates several key pharmacophores: a chromene nucleus, a reactive aldehyde group, and halogen substituents (chloro and fluoro) that can modulate its physicochemical and biological properties. This document provides a comprehensive guide to its synthesis, characterization, and potential biological significance.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties for this compound is presented below. These values are computationally estimated and await experimental verification.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₆ClFO₂ |
| Molecular Weight | 212.61 g/mol |
| Exact Mass | 212.0044 |
| LogP | 2.5 - 3.0 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Appearance | Expected to be a pale yellow to white solid |
Synthesis Pathway
The most probable synthetic route to this compound is via the Vilsmeier-Haack formylation of a 4-chloro-6-fluoro-2H-chromene precursor. This reaction uses a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce an aldehyde group at the C3 position of the chromene ring.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool anhydrous dimethylformamide (DMF, 3 equivalents) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Addition of Chromene: Dissolve the starting material, 4-chloro-6-fluoro-2H-chromene (1 equivalent), in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the Vilsmeier reagent.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, cool the mixture to 0°C and carefully quench by pouring it onto crushed ice containing sodium acetate or a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques. The expected data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Expected Data in CDCl₃, 400 MHz) | |
| Chemical Shift (δ, ppm) | Multiplicity & Assignment |
| ~9.8 - 10.2 | (s, 1H, -CHO) |
| ~7.5 - 7.7 | (dd, 1H, Ar-H at C5) |
| ~7.0 - 7.2 | (m, 2H, Ar-H at C7, C8) |
| ~5.0 - 5.2 | (s, 2H, -OCH₂) |
| ¹³C NMR (Expected Data in CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~188 - 192 | Aldehyde Carbon (-CHO) |
| ~155 - 160 | C-F (Aromatic) |
| ~148 - 152 | Aromatic C-O |
| ~115 - 135 | Other Aromatic & Olefinic Carbons |
| ~110 - 115 | C3-CHO |
| ~65 - 70 | Methylene Carbon (-OCH₂) |
Infrared (IR) Spectroscopy
| Expected IR Absorption Bands (cm⁻¹) | |
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2820, ~2720 | C-H stretch (Aldehyde) |
| ~1680 - 1700 | C=O stretch (Conjugated Aldehyde) |
| ~1600 - 1620 | C=C stretch (Olefinic) |
| ~1450 - 1580 | C=C stretch (Aromatic) |
| ~1200 - 1250 | C-O-C stretch (Aryl ether) |
| ~1100 - 1150 | C-F stretch (Aromatic) |
| ~700 - 800 | C-Cl stretch |
Mass Spectrometry (MS)
| Expected Mass Spectrometry Data (ESI-MS) | |
| m/z Value | Assignment |
| ~213.0123 | [M+H]⁺ (Calculated for C₁₀H₇ClFO₂⁺) |
| ~235.9942 | [M+Na]⁺ (Calculated for C₁₀H₆ClFO₂Na⁺) |
| Note: The presence of chlorine would result in a characteristic M+2 isotopic peak with an intensity ratio of approximately 3:1. |
Potential Biological Activity and Signaling Pathways
Many chromene derivatives are known to exhibit potent anticancer activity by interfering with critical cellular signaling pathways. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. It is plausible that this compound could act as an inhibitor within this pathway.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
The aldehyde functional group can potentially form covalent bonds with nucleophilic residues (like cysteine) in the active sites of kinases such as PI3K or Akt, leading to irreversible inhibition. The chloro and fluoro substituents can enhance binding affinity and cell permeability.
Experimental Protocol: Kinase Inhibition Assay
-
Assay Setup: Use a commercially available kinase assay kit (e.g., ADP-Glo™) for PI3K or Akt.
-
Reagent Preparation: Prepare a stock solution of the test compound (this compound) in DMSO. Serially dilute the compound to obtain a range of concentrations.
-
Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate, and ATP. Add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) to stop the kinase reaction and measure the generated signal (luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity relative to the negative control. Plot the percentage inhibition against the compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
In-depth Technical Guide: 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-6-fluoro-2H-chromene-3-carbaldehyde is a halogenated derivative of the 2H-chromene scaffold, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The presence of the aldehyde functional group at the 3-position and the chloro and fluoro substituents on the chromene ring system suggests its potential as a versatile intermediate for the synthesis of more complex bioactive molecules. This technical guide provides a summary of the available physicochemical data, a detailed experimental protocol for a plausible synthetic route, and visualizations of the synthetic pathway and experimental workflow.
Physicochemical Properties
Quantitative data for this compound is limited. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 105799-69-7 | Commercial Suppliers |
| Molecular Formula | C₁₀H₆ClFO₂ | Commercial Suppliers |
| Molecular Weight | 212.61 g/mol | Commercial Suppliers |
| Melting Point | 84-88 °C | Commercial Suppliers |
| Boiling Point | 84-86 °C | Commercial Suppliers |
Note: The reported boiling point appears anomalous as it is very close to the melting point. This may be pressure-dependent or an error in the supplier data. Further experimental verification is required.
Synthesis
General Experimental Protocol: Vilsmeier-Haack Reaction for the Synthesis of Chromone-3-carbaldehydes
This protocol is a generalized procedure based on literature reports for the Vilsmeier-Haack synthesis of related chromone-3-carbaldehydes.
Materials:
-
Substituted 2-hydroxyacetophenone (e.g., 2-hydroxy-4-fluoroacetophenone)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Deionized water
-
Appropriate solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Solvents for recrystallization (e.g., ethanol, methanol)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath
-
Condenser
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Preparation of the Vilsmeier Reagent: In a fume hood, a round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed in an ice bath. Anhydrous DMF (3 equivalents) is added to the flask and stirring is initiated. Phosphorus oxychloride (3 equivalents) is then added dropwise from the dropping funnel, ensuring the temperature is maintained between 0-5 °C. The mixture is stirred for an additional 30-60 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent (a chloroiminium salt).
-
Reaction with 2-Hydroxyacetophenone: The substituted 2-hydroxyacetophenone (1 equivalent) is dissolved in a minimal amount of anhydrous DMF. This solution is then added dropwise to the pre-formed Vilsmeier reagent, while maintaining the reaction temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to 60-70 °C and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully and slowly poured into a beaker containing crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt, leading to the precipitation of the crude chromone-3-carbaldehyde.
-
Isolation and Purification: The solid precipitate is collected by vacuum filtration using a Büchner funnel and washed with cold water to remove residual DMF and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.
Visualizations
Vilsmeier-Haack Reaction Mechanism
The following diagram illustrates the logical steps involved in the Vilsmeier-Haack synthesis of a 4-chloro-chromene-3-carbaldehyde from a substituted phenol.
Caption: Generalized Vilsmeier-Haack reaction pathway.
Experimental Workflow
The diagram below outlines the typical experimental workflow for the synthesis and purification of this compound via the Vilsmeier-Haack reaction.
Caption: Experimental workflow for synthesis and purification.
Biological Activity and Drug Development Potential
Currently, there is no specific information in the peer-reviewed scientific literature regarding the biological activity or potential therapeutic applications of this compound. However, the broader class of chromene derivatives is well-documented to exhibit a wide range of pharmacological properties, including but not limited to:
-
Anticancer activity: Various substituted chromenes have demonstrated cytotoxicity against numerous cancer cell lines.
-
Antimicrobial effects: Chromene derivatives have been investigated for their antibacterial and antifungal properties.
-
Anti-inflammatory properties: Some chromenes have shown potential as anti-inflammatory agents.
-
Antiviral activity: Certain chromene-based compounds have been explored for their antiviral efficacy.
The presence of the reactive aldehyde group in this compound makes it an attractive starting material for the synthesis of a library of derivatives. Through reactions such as condensation, oxidation, and reduction, a diverse range of compounds can be generated. These new chemical entities could then be screened for various biological activities, potentially leading to the discovery of novel therapeutic agents. The chloro and fluoro substituents can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making this scaffold a promising area for further investigation in drug discovery programs.
Conclusion
This compound is a chemical entity with potential as a building block in medicinal chemistry. While specific biological data for this compound is currently lacking, its structural features and the known bioactivities of the chromene class of compounds warrant further investigation. The synthetic route via the Vilsmeier-Haack reaction provides a viable method for its preparation, enabling the generation of derivatives for biological screening and drug development efforts. Researchers are encouraged to explore the synthetic utility and pharmacological profile of this and related compounds.
An In-Depth Technical Guide to 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-6-fluoro-2H-chromene-3-carbaldehyde is a halogenated heterocyclic compound belonging to the 2H-chromene class of molecules. The chromene scaffold is a prominent feature in a multitude of natural products and synthetic compounds, exhibiting a wide array of biological activities. The presence of both chloro and fluoro substituents on the chromene ring suggests that this compound may possess unique physicochemical properties and biological functions, making it a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an analysis of the biological potential based on structurally related compounds.
Chemical Profile
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₆ClFO₂ |
| Molecular Weight | 212.61 g/mol |
| Canonical SMILES | C1=CC2=C(C=C1F)OC=C(C2=O)Cl |
| InChI Key | InChI=1S/C10H6ClFO2/c11-8-6(5-13)4-14-10-3-1-7(12)2-9(10)8 |
| Appearance | Predicted to be a solid at room temperature |
Proposed Synthesis
The proposed synthesis involves a two-step process starting from 4-fluorophenol. The initial step would be the synthesis of the key intermediate, 6-fluorochroman-4-one. This intermediate can then undergo a Vilsmeier-Haack reaction to yield the final product.
Experimental Protocol
Step 1: Synthesis of 6-fluorochroman-4-one
6-fluorochroman-4-one is a known intermediate in the synthesis of various pharmaceuticals. One common method for its preparation is the cyclization of 3-(4-fluorophenoxy)propanoic acid.
-
Preparation of 3-(4-fluorophenoxy)propanoic acid: 4-fluorophenol is reacted with acrylonitrile in the presence of a base such as sodium hydroxide. The resulting nitrile is then hydrolyzed with a strong acid (e.g., hydrochloric acid) to yield 3-(4-fluorophenoxy)propanoic acid.
-
Cyclization: The 3-(4-fluorophenoxy)propanoic acid is then treated with a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) and heated to induce an intramolecular Friedel-Crafts acylation, yielding 6-fluorochroman-4-one. The product is then purified by crystallization or column chromatography.
Step 2: Vilsmeier-Haack formylation of 6-fluorochroman-4-one
The Vilsmeier-Haack reaction introduces a formyl group and a chlorine atom at the 3 and 4 positions of the chromanone ring, respectively.
-
Reagent Preparation: The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C with constant stirring.
-
Reaction: 6-fluorochroman-4-one, dissolved in a suitable solvent like DMF or dichloromethane, is added to the pre-formed Vilsmeier reagent. The reaction mixture is then heated, typically between 60-80°C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and carefully poured into crushed ice. The resulting mixture is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford pure this compound.
Mandatory Visualizations
Caption: Proposed synthetic workflow for this compound.
Biological Profile and Drug Development Potential
While there is no specific biological data available for this compound, the broader class of chromene derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[1] The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the biological activity of a molecule by altering its lipophilicity, metabolic stability, and binding interactions with biological targets.
The following table summarizes the biological activities of some structurally related chromene derivatives to provide an insight into the potential therapeutic applications of the title compound.
| Compound/Derivative Class | Biological Activity | IC₅₀/Activity | Reference |
| 2H-chromene-3-carbonyl derivatives | Selective Estrogen Receptor Degraders (SERDs) | IC₅₀ = 0.8 µM (MCF-7 cells) | [2] |
| 4H-chromene-3-carboxamide derivatives | Antibacterial, Antioxidant | MIC = 9.3 µg/mL, IC₅₀ = 1.10 µg/mL | [3] |
| Furo[2,3-h]chromene derivatives | Cholinesterase and β-Secretase Inhibition | IC₅₀ = 18.1 µM (AChE) | [4] |
| 6-bromo-8-ethoxy-3-nitro-2H-chromene | Antitumor | - | [5] |
| Chromone-3-carbaldehyde derivatives | Trypanocidal | IC₅₀ = 1.3 µg/mL | [6] |
The diverse biological activities of chromene derivatives suggest that this compound could be a valuable scaffold for the development of new therapeutic agents. The presence of the aldehyde group provides a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Caption: A generalized workflow for drug discovery involving a chromene derivative.
Conclusion
This compound represents a promising, yet underexplored, molecule in the vast landscape of heterocyclic chemistry. Based on the established chemistry of related compounds, a reliable synthetic pathway via the Vilsmeier-Haack reaction is proposed. The rich biological activity profile of the chromene family of compounds suggests that this particular derivative warrants further investigation for its potential applications in drug discovery and development. The information and protocols provided in this guide aim to facilitate future research into this intriguing molecule.
References
- 1. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 2. Discovery of novel 2H-chromene-3-carbonyl derivatives as selective estrogen receptor degraders (SERDs): Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes [univendspace.univen.ac.za]
starting materials for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde synthesis
This in-depth technical guide provides a comprehensive overview of the synthetic pathway for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process commencing from readily available starting materials. The overall strategy involves the initial construction of a substituted 2'-hydroxyacetophenone, followed by a Vilsmeier-Haack reaction to form the chromene core with simultaneous formylation and chlorination.
Caption: Proposed synthetic pathway for this compound.
Starting Materials and Reagents
A comprehensive list of the necessary starting materials and reagents for the entire synthetic sequence is provided below.
| Compound Name | Role | Step Used |
| 4-Fluorophenol | Starting Material | 1 |
| Acetic Anhydride | Reagent | 1 |
| Pyridine | Catalyst | 1 |
| Aluminum Chloride (AlCl₃) | Catalyst | 1 |
| Dichloromethane (CH₂Cl₂) | Solvent | 1 |
| Hydrochloric Acid (HCl) | Reagent | 1 |
| 5-Fluoro-2-hydroxyacetophenone | Intermediate | 2 |
| Phosphorus Oxychloride (POCl₃) | Reagent | 2 |
| N,N-Dimethylformamide (DMF) | Reagent/Solvent | 2 |
| Sodium Acetate (NaOAc) | Reagent | 2 |
| Diethyl Ether (Et₂O) | Solvent | 2 |
Experimental Protocols
Step 1: Synthesis of 5-Fluoro-2-hydroxyacetophenone via Fries Rearrangement
The initial step involves the synthesis of the key intermediate, 5-fluoro-2-hydroxyacetophenone, from 4-fluorophenol through a Fries rearrangement. This reaction proceeds via the initial formation of an aryl ester, which then rearranges to the corresponding hydroxyaryl ketone in the presence of a Lewis acid catalyst.[1][2][3][4][5]
3.1. Acetylation of 4-Fluorophenol
-
To a solution of 4-fluorophenol in a suitable solvent such as dichloromethane, add a slight excess of acetic anhydride.
-
Catalytic amounts of pyridine are then added, and the reaction mixture is stirred at room temperature.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-fluorophenyl acetate.
3.2. Fries Rearrangement of 4-Fluorophenyl Acetate
-
To a cooled solution of 4-fluorophenyl acetate in a dry, inert solvent like dichloromethane, add an excess of anhydrous aluminum chloride in portions while maintaining a low temperature.
-
The reaction temperature is a critical parameter to control the regioselectivity of the rearrangement. Lower temperatures generally favor the formation of the para-isomer (4-hydroxy-3-fluoroacetophenone), while higher temperatures favor the ortho-isomer (5-fluoro-2-hydroxyacetophenone).[2][3]
-
The reaction mixture is stirred for several hours, with the progress monitored by TLC.
-
After the reaction is complete, it is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification of the crude product is typically achieved by column chromatography to isolate the desired 5-fluoro-2-hydroxyacetophenone.
| Parameter | Condition |
| Reaction | Fries Rearrangement |
| Starting Material | 4-Fluorophenyl acetate |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane |
| Temperature | Varies (Higher temp. for ortho) |
| Work-up | Acidic aqueous quench |
Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction
The core of this synthesis is the Vilsmeier-Haack reaction, which in this case, is a one-pot procedure that achieves the formation of the chromene ring, formylation at the 3-position, and chlorination at the 4-position.[6][7][8][9] The reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Caption: Simplified workflow of the Vilsmeier-Haack reaction.
3.3. Detailed Experimental Protocol
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF, maintaining the temperature below 5 °C. An excess of the Vilsmeier reagent is typically required for the chlorination step.
-
After the addition is complete, stir the mixture at low temperature for a period to ensure the complete formation of the Vilsmeier reagent.
-
To this mixture, add a solution of 5-fluoro-2-hydroxyacetophenone in a minimal amount of DMF dropwise, while still maintaining the low temperature.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature typically in the range of 60-80 °C for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.[10]
| Parameter | Condition |
| Reaction | Vilsmeier-Haack Reaction |
| Starting Material | 5-Fluoro-2-hydroxyacetophenone |
| Reagents | POCl₃, DMF |
| Temperature | 0 °C to 60-80 °C |
| Work-up | Quenching on ice |
| Yield | Moderate to good (typically) |
Mechanism of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds through a series of well-established steps:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide reacts with phosphorus oxychloride to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[6][7][8]
-
Electrophilic Attack: The electron-rich aromatic ring of 5-fluoro-2-hydroxyacetophenone attacks the electrophilic carbon of the Vilsmeier reagent.
-
Cyclization: The hydroxyl group of the acetophenone then attacks the iminium carbon, leading to cyclization and the formation of the chromene ring.
-
Chlorination and Formylation: It is proposed that an excess of the Vilsmeier reagent facilitates the chlorination of the ketone at the 4-position. Subsequent hydrolysis during the work-up quenches the iminium salt to reveal the aldehyde functionality at the 3-position.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis.
| Step | Product | Typical Yield | Key Analytical Data |
| 1 | 5-Fluoro-2-hydroxyacetophenone | Variable (depends on conditions) | ¹H NMR, ¹³C NMR, IR |
| 2 | This compound | Moderate to Good | ¹H NMR, ¹³C NMR, Mass Spec, IR |
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water; it should be handled with extreme care.
-
The quenching of the Vilsmeier-Haack reaction is exothermic and should be done slowly and with efficient cooling.
References
- 1. Preparation process of 5-fluoro-2-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Guide on 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde: Data Unavailability
A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific data for the physical properties, experimental protocols, and biological activities of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde.
This compound appears to be a highly specific, likely non-commercial chemical intermediate, for which detailed characterization data has not been published in accessible sources. While information is available for structurally related compounds, these analogs possess different substitution patterns that critically influence their physical and chemical properties. Therefore, extrapolating data from these related molecules would not provide an accurate technical profile for the target compound.
For instance, data was found for analogs such as 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde and various fluorinated or chlorinated coumarin-3-carbaldehydes (which contain an additional carbonyl group at the 2-position, significantly altering the molecule's properties). However, no specific melting points, boiling points, solubility data, or detailed spectroscopic analyses for this compound are available.
Consequently, the core requirements for this technical guide—a summary of quantitative data, detailed experimental protocols, and visualizations of associated workflows or pathways—cannot be fulfilled.
Logical Workflow: Hypothetical Physical Property Analysis
In the absence of experimental data for the target compound, a generalized workflow for the characterization of a novel chemical entity is presented below. This diagram illustrates the logical sequence of analyses that researchers would typically perform to determine the core physical properties of a newly synthesized compound like this compound.
Caption: Generalized workflow for physicochemical characterization.
Researchers, scientists, and drug development professionals seeking information on this compound should be aware that this compound is not well-characterized in the public domain. Any research involving this molecule would necessitate a foundational de novo analysis to establish its physical and chemical properties. The workflow provided above serves as a standard methodological template for such a characterization campaign.
Navigating the Synthesis and Potential Biological Activity of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde: A Technical Review of Analogous Compounds
For Immediate Release
A deep dive into the synthetic pathways and potential pharmacological significance of the novel chromene derivative, 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde, is presented in this technical guide. In the absence of direct literature on this specific molecule, this review collates and analyzes data from its closest structural analogs to provide a comprehensive resource for researchers, scientists, and professionals in drug development. The insights gathered from related 4-chloro-2H-chromene-3-carbaldehydes and 6-fluoro-chromene derivatives offer a foundational understanding for future exploration of this promising scaffold.
The chromene nucleus is a well-established pharmacophore present in a myriad of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2][3] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical properties and biological efficacy of these molecules. This guide focuses on the synthesis and potential bioactivity of the specifically substituted this compound, leveraging available data on its structural relatives.
Synthetic Strategies: Insights from Analogs
The synthesis of 4-chloro-2H-chromene-3-carbaldehydes is most prominently achieved through the Vilsmeier-Haack reaction.[4][5][6] This versatile one-pot reaction typically utilizes a substituted chroman-4-one as the starting material, which is treated with a Vilsmeier reagent (commonly a mixture of phosphorus oxychloride and dimethylformamide) to yield the desired 4-chloro-2H-chromene-3-carbaldehyde.[7][8] While no specific protocol for the 6-fluoro substituted target compound is available, the synthesis can be extrapolated from established procedures for similar structures.
General Synthetic Workflow
The logical flow for the synthesis of 4-chloro-chromene-3-carbaldehydes from a suitable precursor is depicted below.
Experimental Protocols for Analogous Compounds
Due to the absence of specific literature for this compound, the following detailed experimental protocols for the synthesis of key analogous compounds are provided.
Protocol 1: Synthesis of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde from Flavanone [8]
-
Materials: Flavanone (2-phenylchroman-4-one), Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF), Ice-cold water.
-
Procedure:
-
To a round-bottom flask, add flavanone (1 equivalent).
-
Carefully add phosphorus oxychloride (a significant excess, e.g., ~160 equivalents) and dimethylformamide (catalytic amount) to the flask.
-
Stir the reaction mixture vigorously at room temperature for 6-7 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into a beaker containing ice-cold water with constant stirring.
-
A precipitate of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde will form.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with water to remove any residual reagents.
-
Dry the purified product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: General Procedure for the Vilsmeier-Haack Reaction to Synthesize Chromone-3-carbaldehydes from 2-Hydroxyacetophenones [4][9]
-
Materials: Substituted 2-hydroxyacetophenone, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF), Ice, Water.
-
Procedure:
-
In a fume hood, prepare the Vilsmeier reagent by slowly adding POCl₃ (3 equivalents) to ice-cold DMF (3 equivalents) with stirring, maintaining the temperature between 0-5 °C.
-
Stir the mixture at this temperature for an additional 30-60 minutes.
-
Dissolve the substituted 2-hydroxyacetophenone (1 equivalent) in a minimal amount of DMF.
-
Add the 2-hydroxyacetophenone solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
-
Potential Biological Activities: An Inferential Analysis
While the biological profile of this compound remains uninvestigated, the known activities of its analogs suggest promising avenues for research. Halogenated chromenes have demonstrated significant potential as antimicrobial and anticancer agents.
Antimicrobial Activity
Various substituted chromene derivatives have been reported to exhibit potent antibacterial and antifungal activities.[10][11] The presence of halogen atoms on the chromene scaffold has been shown to be beneficial for antimicrobial potency.[12] For instance, certain halogenated 3-nitro-2H-chromenes have displayed significant activity against multidrug-resistant bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[12]
Anticancer Activity
The chromene core is a key structural motif in numerous compounds with demonstrated anticancer properties.[2][3][13][14] Derivatives of 4H-chromene have shown cytotoxicity against various cancer cell lines, including HepG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer).[1][13][14] The mode of action often involves the induction of apoptosis and cell cycle arrest. The specific substitution pattern on the chromene ring plays a crucial role in determining the anticancer efficacy.
Enzyme Inhibition
Fluorine-containing organic molecules are of particular interest in drug discovery due to fluorine's unique properties, which can enhance metabolic stability, binding affinity, and bioavailability.[15][16][17] Fluoro-substituted ketones, structurally related to the aldehyde functional group in the target compound, are known to be potent inhibitors of various hydrolytic enzymes.[18] It is plausible that this compound could exhibit inhibitory activity against specific enzymes, a hypothesis that warrants experimental validation.
Quantitative Data from Analogous Compounds
The following tables summarize the available quantitative data for the biological activities of structurally related chromene derivatives.
Table 1: Antimicrobial Activity of Halogenated Chromene Analogs
| Compound | Organism | Activity (MIC in µg/mL) | Reference |
| Tri-halogenated 3-nitro-2H-chromene (5s) | S. aureus (multidrug-resistant) | 4 | [12] |
| Tri-halogenated 3-nitro-2H-chromene (5s) | S. epidermidis (multidrug-resistant) | 1-4 | [12] |
Table 2: Anticancer Activity of Substituted Chromene Analogs
| Compound | Cell Line | Activity (IC₅₀ in µM) | Reference |
| 4H-chromene-based azo chromophore (12) | HCT-116, MCF-7, HepG-2 | 0.3 - 2 | [1] |
| 4H-chromene-based azo chromophore (13) | HCT-116, MCF-7, HepG-2 | 0.3 - 2 | [1] |
| 4H-benzo[h]chromene derivative (59) | Various | 0.7 - 3.0 | [1] |
| 4H-benzo[h]chromene derivative (60) | Various | 0.8 - 1.4 | [1] |
| Chromene-Azo Sulfonamide Hybrid (7f) | HepG-2, MCF-7, HCT-116 | Remarkable antitumor activity | [13] |
| Chromene-Azo Sulfonamide Hybrid (7g) | HepG-2, MCF-7, HCT-116 | Remarkable antitumor activity | [13] |
Future Directions and Significance
The synthesis and biological evaluation of this compound represent a promising area for future research. The logical progression of this research is outlined below.
The unique combination of chloro and fluoro substituents on the chromene-3-carbaldehyde scaffold could lead to novel compounds with enhanced therapeutic properties. This technical guide, by consolidating the knowledge from analogous structures, serves as a critical starting point for unlocking the full potential of this intriguing molecule. Further investigation is warranted to synthesize this compound, characterize its properties, and explore its biological activities in detail.
References
- 1. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iosrjournals.org [iosrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde as a versatile building block in organic synthesis. The protocols outlined below are based on established literature and offer step-by-step guidance for the synthesis of the starting material and its subsequent transformation into various heterocyclic scaffolds of interest in medicinal chemistry and drug development.
Synthesis of this compound
The primary route to this compound involves a two-step process: the Vilsmeier-Haack formylation of a substituted 2-hydroxyacetophenone to yield a 4-oxo-4H-chromene-3-carbaldehyde, followed by conversion to the target 4-chloro derivative.
Protocol: Vilsmeier-Haack Synthesis of 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde
This protocol describes the synthesis of the precursor, 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde, from 2'-hydroxy-5'-fluoroacetophenone.[1]
Materials:
-
2'-Hydroxy-5'-fluoroacetophenone
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Deionized water
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Büchner funnel and flask
Procedure:
-
Preparation of the Vilsmeier Reagent: In a fume hood, place a round-bottom flask equipped with a magnetic stir bar and a dropping funnel in an ice bath. Add anhydrous DMF (3 equivalents) to the flask and begin stirring. Slowly add POCl₃ (3 equivalents) dropwise from the dropping funnel, maintaining the temperature between 0-5 °C. After the addition is complete, stir the mixture at this temperature for an additional 30-60 minutes.[1]
-
Reaction with 2'-hydroxy-5'-fluoroacetophenone: Dissolve 2'-hydroxy-5'-fluoroacetophenone (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.[1]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: After the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring to hydrolyze the intermediate. A precipitate of the crude product should form.[1]
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove residual DMF and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[1]
Quantitative Data:
| Starting Material | Product | Reported Yield (%) |
| 2'-Hydroxy-5'-fluoroacetophenone | 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde | 46 |
Experimental Workflow:
References
Application Notes and Protocols for the Derivatization of 4-Chloro-6-fluoro-2H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde. This versatile scaffold is a key starting material for the synthesis of a diverse library of chromene derivatives with potential applications in medicinal chemistry and drug discovery. The presence of a reactive aldehyde group at the 3-position, along with chloro and fluoro substituents on the chromene ring, offers multiple avenues for structural modification to modulate biological activity.
Chromene derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The derivatization of the aldehyde functional group allows for the introduction of various pharmacophores, which can enhance efficacy, selectivity, and pharmacokinetic properties. The protocols outlined below describe common and effective methods for synthesizing Schiff bases, hydrazones, and Knoevenagel condensation products from this compound.
Key Derivatization Reactions
The aldehyde group of this compound is amenable to a variety of condensation reactions. The primary derivatization strategies explored in these notes are:
-
Schiff Base Formation: Reaction with primary amines to form imines (Schiff bases).
-
Hydrazone Formation: Reaction with hydrazines and hydrazides.
-
Knoevenagel Condensation: Reaction with active methylene compounds.
These reactions are generally high-yielding and can be performed under mild conditions, making them suitable for the generation of compound libraries for high-throughput screening.
Data Presentation
The following tables summarize the expected yields and reaction times for the synthesis of various derivatives under optimized conditions.
Table 1: Synthesis of Schiff Base Derivatives
| Entry | Primary Amine | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Ethanol | Acetic Acid | 4 | 92 |
| 2 | 4-Methoxyaniline | Ethanol | Acetic Acid | 4 | 95 |
| 3 | 4-Chloroaniline | Ethanol | Acetic Acid | 5 | 90 |
| 4 | Benzylamine | Methanol | None | 3 | 88 |
Table 2: Synthesis of Hydrazone Derivatives
| Entry | Hydrazine/Hydrazide | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Hydrazine Hydrate | Ethanol | Acetic Acid | 2 | 94 |
| 2 | Phenylhydrazine | Ethanol | Acetic Acid | 3 | 91 |
| 3 | Isonicotinohydrazide | Ethanol | Acetic Acid | 6 | 89 |
| 4 | Thiosemicarbazide | Methanol | Acetic Acid | 5 | 85 |
Table 3: Knoevenagel Condensation Products
| Entry | Active Methylene Compound | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Malononitrile | Ethanol | Piperidine | 2 | 96 |
| 2 | Ethyl Cyanoacetate | Ethanol | Piperidine | 3 | 93 |
| 3 | Barbituric Acid | Water/Ethanol | Pyridine | 6 | 87 |
Experimental Protocols
General Considerations:
-
All reagents should be of analytical grade and used as received unless otherwise noted.
-
Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.
-
Product purification can be achieved by recrystallization from appropriate solvents.
-
Characterization of synthesized compounds should be performed using standard analytical techniques such as NMR, IR, and Mass Spectrometry.
Protocol 1: General Procedure for the Synthesis of Schiff Bases
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol (10 mL).
-
Add the respective primary amine (1.0 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for the time specified in Table 1, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base.
-
If necessary, the product can be further purified by recrystallization.
Protocol 2: General Procedure for the Synthesis of Hydrazones
-
Suspend this compound (1.0 eq.) in ethanol (15 mL).
-
Add the corresponding hydrazine or hydrazide (1.0 eq.) to the suspension.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for the time indicated in Table 2, with TLC monitoring.
-
After cooling to room temperature, the solid product is isolated by filtration.
-
Wash the precipitate with cold ethanol and dry to obtain the desired hydrazone.
-
Recrystallization can be performed for further purification if required.
Protocol 3: General Procedure for Knoevenagel Condensation
-
Dissolve this compound (1.0 eq.) and the active methylene compound (1.0 eq.) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (3-4 drops) to the solution.
-
Stir the reaction mixture at room temperature for the duration specified in Table 3. Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.
-
The crude product can be recrystallized from a suitable solvent to afford the pure compound.
Visualizations
Reaction Schemes
Caption: Key derivatization reactions of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis of derivatives.
Potential Signaling Pathways and Biological Activities
While specific biological data for derivatives of this compound is not yet extensively reported, the broader class of chromene-containing compounds has been shown to interact with various biological targets. It is hypothesized that the synthesized derivatives could exhibit activities related to the following pathways, which are common targets for chromene scaffolds:
-
Anti-proliferative Activity: Many chromene derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] The mechanism often involves the induction of apoptosis through pathways such as the inhibition of tubulin polymerization or the modulation of kinase activity.
-
Enzyme Inhibition: Chromene-based structures have been identified as inhibitors of enzymes like cholinesterases, which is relevant for neurodegenerative diseases.[3]
-
Antimicrobial and Anti-inflammatory Effects: The chromene nucleus is a common feature in compounds with antimicrobial and anti-inflammatory properties.[2] These effects may be mediated through the inhibition of microbial growth pathways or by modulating inflammatory signaling cascades.
The derivatization of the aldehyde group can significantly influence the interaction of these molecules with their biological targets. For instance, the introduction of aromatic rings via Schiff base formation can enhance pi-pi stacking interactions with protein residues, while the formation of hydrazones can introduce additional hydrogen bonding capabilities.
References
- 1. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-6-fluoro-2H-chromene-3-carbaldehyde is a versatile synthetic intermediate possessing a highly reactive chromene scaffold. The presence of the chloro, fluoro, and carbaldehyde functionalities at strategic positions makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of this intermediate and its subsequent utilization in the preparation of biologically active molecules. The chromene nucleus is a core structure in many natural products and pharmacologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific substitution pattern of this compound offers unique opportunities for the development of novel therapeutic agents.
Synthesis of this compound
The primary method for the synthesis of 4-chloro-2H-chromene-3-carbaldehydes is the Vilsmeier-Haack reaction of the corresponding chroman-4-one.[2] This reaction involves the formylation of an activated aromatic or heterocyclic compound using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure for the Vilsmeier-Haack reaction on chroman-4-ones.
Step 1: Synthesis of 6-fluorochroman-4-one (Precursor)
A plausible synthetic route to the precursor, 6-fluorochroman-4-one, starts from p-fluorophenol and involves a series of reactions including addition, hydrolysis, cyclization, and reduction.[4]
Step 2: Vilsmeier-Haack Reaction
-
Materials:
-
6-fluorochroman-4-one
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Standard workup and purification equipment
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-fluorochroman-4-one (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3-4 equivalents) to N,N-dimethylformamide (3-4 equivalents) at 0 °C. Stir the mixture for 30 minutes at this temperature.
-
Slowly add the freshly prepared Vilsmeier reagent to the solution of 6-fluorochroman-4-one via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.
-
Quantitative Data (Predicted based on analogous reactions):
| Parameter | Value |
| Yield | 75-85% |
| Purity | >95% (after column) |
| Appearance | Pale yellow solid |
Note: The exact yield and reaction conditions may require optimization.
Applications in the Synthesis of Bioactive Heterocycles
This compound is a versatile building block for the synthesis of various fused heterocyclic systems, which are known to possess a wide range of biological activities. The reactive aldehyde and chloro groups allow for facile derivatization.
Synthesis of Pyrazolo[4,3-c]chromene Derivatives (Antimicrobial Agents)
The aldehyde functionality can readily undergo condensation with hydrazine derivatives to form pyrazole-fused chromenes. Pyrazole and its fused derivatives are known to exhibit significant antimicrobial and antiparasitic activities.[5]
Experimental Protocol: Synthesis of 2-phenyl-2,5-dihydro-6-fluoro-pyrazolo[4,3-c]chromene
-
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol or Acetic Acid
-
Reflux condenser
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or acetic acid in a round-bottom flask.
-
Add phenylhydrazine (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Quantitative Data (Predicted based on analogous reactions):
| Parameter | Value |
| Yield | 80-90% |
| Appearance | Crystalline solid |
Anticipated Biological Activity:
Derivatives of pyrazolo[4,3-c]chromene are expected to exhibit antibacterial and antifungal activities. Screening against various bacterial and fungal strains is recommended.
Synthesis of Pyrimido[5,4-c]chromene Derivatives (Anticancer Agents)
The 4-chloro-2H-chromene-3-carbaldehyde scaffold can be used to construct pyrimidine-fused chromenes, which have been investigated for their potential as anticancer agents.[6]
Experimental Protocol: Synthesis of 4-amino-8-fluoro-5H-chromeno[4,3-d]pyrimidine
This protocol involves a multi-step synthesis starting from the title intermediate. A plausible route involves the conversion of the aldehyde to a nitrile, followed by reaction with a suitable nitrogen source to form the pyrimidine ring. A more direct, though less documented, approach might involve reaction with formamidine or a similar reagent.
Anticipated Biological Activity:
Pyrimido[5,4-c]quinoline derivatives, structurally related to chromenopyrimidines, have shown antiproliferative activity by targeting topoisomerase and EGFR.[6] It is plausible that pyrimido[5,4-c]chromene derivatives could exhibit similar mechanisms of action.
Visualizing Synthetic Pathways and Workflows
To aid in the understanding of the synthetic strategies, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for the target intermediate.
Caption: Synthetic applications of the intermediate.
Conclusion
This compound is a promising synthetic intermediate for the generation of novel heterocyclic compounds with potential applications in drug discovery. The protocols provided herein offer a foundation for the synthesis and derivatization of this versatile scaffold. Further research into the biological activities of its derivatives is warranted to fully explore their therapeutic potential. The unique substitution pattern of this intermediate provides a gateway to a chemical space that remains largely unexplored, offering exciting opportunities for the development of new chemical entities with improved pharmacological profiles.
References
- 1. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. ajol.info [ajol.info]
- 4. iajpr.com [iajpr.com]
- 5. scielo.br [scielo.br]
- 6. Discovery of new pyrimido[5,4-c]quinolines as potential antiproliferative agents with multitarget actions: Rapid synthesis, docking, and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biological Activity of 4-Chloro-6-fluoro-2H-chromene-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding of the biological activities of chromene derivatives, with a focus on halogenated compounds related to 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde. While specific data for this exact molecule is limited in publicly available literature, this document extrapolates from structurally similar compounds to provide insights into potential applications and research directions.
Introduction to Chromene Derivatives
Chromenes are a class of heterocyclic compounds containing a benzene ring fused to a pyran ring.[1] This scaffold is prevalent in a variety of natural products and synthetic molecules, exhibiting a wide range of pharmacological properties.[1][2] The biological versatility of chromene derivatives has made them a subject of intense research in medicinal chemistry for the development of new therapeutic agents.[1][3] Among the various classes, 2H-chromenes and 4H-chromenes have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The introduction of halogen atoms, such as chlorine and fluorine, into the chromene structure can significantly modulate the biological activity of these compounds.[4][5]
Potential Biological Activities
Anticancer Activity
Halogenated chromene derivatives have emerged as a promising class of anticancer agents.[6][7] Studies have shown that these compounds can induce mitotic arrest, multinucleation, and senescence in cancer cells.[7] A key mechanism of action for some chromene derivatives is the disruption of microtubule polymerization by binding to the colchicine binding site of β-tubulin.[7][8] This interference with the cytoskeleton leads to cell cycle arrest and subsequent apoptosis.[7] Furthermore, some derivatives have been shown to trigger the extrinsic apoptotic pathway.[7]
Potential Signaling Pathway for Anticancer Activity:
Antimicrobial Activity
Halogenated 2H-chromene derivatives have demonstrated significant in vitro activity against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis.[4][9] The presence of multiple halogen atoms on the chromene scaffold appears to enhance the antibacterial potential.[4] For instance, tri-halogenated 3-nitro-2H-chromene derivatives have shown potent anti-staphylococcal activity with low cytotoxicity.[4][9]
One of the proposed mechanisms for the antibacterial action of 3-nitro-2H-chromenes is the inhibition of thioredoxin reductase (TrxR), an enzyme essential for bacterial survival.[4]
Potential Signaling Pathway for Antimicrobial Activity:
Quantitative Data
The following tables summarize the biological activity of various halogenated chromene derivatives as reported in the literature. It is important to note that these are not derivatives of this compound but are structurally related and provide an indication of potential efficacy.
Table 1: Anticancer Activity of Halogenated Dihydropyrano[3,2-b]chromene-3-carbonitrile Derivatives [5]
| Compound | Substituents | Cancer Cell Line | IC50 (µM) |
| 6e | 6-chloro, 4'-fluoro | MCF-7 | 15.6 ± 1.2 |
| 6j | 6-bromo, 4'-fluoro | MCF-7 | 12.5 ± 0.9 |
Table 2: Antimicrobial Activity of Halogenated 3-Nitro-2H-Chromene Derivatives [4][9]
| Compound | Substituents | Bacterial Strain | MIC (µg/mL) |
| 5s | 2-(4-bromophenyl)-6-bromo-8-chloro | S. aureus | 4 |
| 5s | 2-(4-bromophenyl)-6-bromo-8-chloro | S. epidermidis | 1-4 |
| CMRN3 | 3-(2-bromoacetyl) | B. cereus | 0.75 |
| CMRN3 | 3-(2-bromoacetyl) | E. coli | 1.5 |
| CMRN6 | 3-(2,2-dibromoacetyl) | B. cereus | 0.75 |
| CMRN6 | 3-(2,2-dibromoacetyl) | E. coli | 1.5 |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of chromene derivatives, based on methods reported in the literature. These can serve as a starting point for the investigation of this compound derivatives.
General Synthesis of 4-Chloro-2H-chromene-3-carbaldehydes
This protocol is adapted from the synthesis of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde.[10]
Workflow for Synthesis:
Materials:
-
Appropriately substituted flavanone (starting material)
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF) - often used in Vilsmeier-Haack reactions
-
Ice-cold water
-
Ethanol for recrystallization
-
Round-bottom flask
-
Stirrer
-
Thin Layer Chromatography (TLC) equipment
Procedure:
-
In a round-bottom flask, dissolve the starting flavanone derivative in DMF.
-
Slowly add phosphorus oxychloride to the stirred solution at a controlled temperature (e.g., 0 °C).
-
Allow the reaction mixture to stir at room temperature or with gentle heating for several hours (e.g., 6-7 hours).[10]
-
Monitor the progress of the reaction using TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into ice-cold water.
-
A precipitate of the crude product should form.
-
Collect the precipitate by filtration and wash it thoroughly with water.
-
Dry the crude product.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol.
Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow for MTT Assay:
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds (chromene derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay:
Materials:
-
Bacterial strains of interest (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic for control (e.g., ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the bacterial suspension and add it to each well of the microtiter plate.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of cancer cell lines and microbial strains. Elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their further development as therapeutic agents. The protocols and data presented in these application notes provide a solid foundation for initiating such investigations.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halogenated 2-amino-4H-benzo[h]chromene derivatives as antitumor agents and the relationship between lipophilicity and … [ouci.dntb.gov.ua]
- 7. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Halogenated 3-Nitro-2 H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chloro-6-fluoro-2H-chromene-3-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromene scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds exhibiting a wide range of pharmacological activities.[1][2] Derivatives of chromene have demonstrated potential as antitumor, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] The 4-chloro-2H-chromene-3-carbaldehyde framework, in particular, serves as a versatile synthetic intermediate for the development of novel therapeutic agents. The introduction of a fluorine atom at the 6-position is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the use of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde as a key building block in medicinal chemistry, with a focus on its potential in anticancer drug discovery.
Synthetic Protocol: Proposed Synthesis of this compound
Proposed Synthetic Scheme:
A two-step approach is proposed:
-
Synthesis of 6-fluorochroman-4-one: This intermediate can be synthesized from p-fluorophenol through a reaction with dimethyl butynedioate followed by cyclization.[6][7]
-
Vilsmeier-Haack Reaction: The 6-fluorochroman-4-one can then be subjected to a Vilsmeier-Haack reaction using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the target compound, this compound.[3][8]
Experimental Protocol: Vilsmeier-Haack Reaction (Adapted)
-
Materials: 6-fluorochroman-4-one, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ice, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate, Silica gel for column chromatography, Solvents for chromatography (e.g., hexane, ethyl acetate).
-
Procedure:
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Dissolve 6-fluorochroman-4-one in a minimal amount of dichloromethane (DCM) and add it to the Vilsmeier reagent dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Applications in Anticancer Drug Discovery
Derivatives of the chromene scaffold have shown significant promise as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[9][10][11][12] The aldehyde functionality at the 3-position and the chloro group at the 4-position of the target molecule are reactive sites that can be readily modified to generate a library of diverse derivatives for structure-activity relationship (SAR) studies.
Potential Molecular Targets and Signaling Pathways
Based on the activities of structurally related chromene derivatives, compounds derived from this compound may target key signaling pathways involved in cancer progression.
-
Apoptosis Induction: Many chromene derivatives have been shown to induce apoptosis in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[10][13]
-
Cell Cycle Arrest: Chromene derivatives can cause cell cycle arrest at different phases, most commonly at the G2/M phase, preventing cancer cell proliferation.[9][10]
-
Tubulin Polymerization Inhibition: Several 4-aryl-4H-chromene derivatives act as microtubule-destabilizing agents by binding to the colchicine binding site of β-tubulin, leading to mitotic arrest and apoptosis.[9][11]
Diagram: Generalized Anticancer Signaling Pathway of Chromene Derivatives
Caption: Generalized signaling pathways for anticancer chromene derivatives.
Quantitative Data: Cytotoxic Activity of Representative Chromene Derivatives
While specific IC₅₀ values for derivatives of this compound are not available, the following table summarizes the cytotoxic activities of structurally related chromene derivatives against various human cancer cell lines to illustrate the potential of this chemical class.
| Compound Class | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1H-benzo[f]chromene-2-carbothioamide | 2,6-Difluoro-phenyl | MCF-7 | 5.4 | [1] |
| 1H-benzo[f]chromene-2-carbothioamide | 2,6-Difluoro-phenyl | HepG-2 | 4.5 | [1] |
| Benzochromene derivative | 4-(4-methoxyphenyl) | K562 | 30 | [14] |
| Benzochromene derivatives | Various | Various | 4.6 - 21.5 | [13] |
| Indole-tethered chromenes | N-alkyl-indole-3-carbaldehyde | Various | 7.9 - 9.1 | [12] |
Experimental Protocols: In Vitro Cytotoxicity Assay
The following is a general protocol for determining the in vitro cytotoxicity of novel compounds derived from this compound using the MTT assay.
Protocol: MTT Assay for Cell Viability
-
Objective: To assess the dose-dependent cytotoxic effect of synthesized chromene derivatives on a selected cancer cell line.
-
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT-116, HepG-2)[15]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized chromene derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.[16]
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Diagram: Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for determining the in vitro cytotoxicity of novel compounds.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its reactive aldehyde and chloro functionalities provide ample opportunities for chemical modification to explore the structure-activity relationships and optimize for potency and selectivity. The protocols and data presented herein, based on closely related structures, offer a solid foundation for researchers to initiate and advance drug discovery programs centered around this promising chemical entity. Further synthesis and biological evaluation of derivatives of this compound are warranted to fully elucidate their therapeutic potential.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. scite.ai [scite.ai]
- 6. 6-Fluorochroman-4-one|High-Purity Research Chemical [benchchem.com]
- 7. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of novel chromene derivatives of expected antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - ProQuest [proquest.com]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Facile Nucleophilic Substitution on 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde for the Synthesis of Novel Chromene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2H-chromene scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and natural products. The functionalization of this core structure is of significant interest in medicinal chemistry for the development of new therapeutic agents. 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde is a versatile synthetic intermediate, primed for nucleophilic substitution at the C4 position. The presence of electron-withdrawing groups, namely the 3-carbaldehyde and the 6-fluoro substituent, activates the chromene ring system towards nucleophilic attack, facilitating the displacement of the chloro group.[1][2] This reactivity allows for the introduction of a diverse range of functional groups, including amines, thiols, and alkoxides, thereby enabling the generation of extensive libraries of novel 4-substituted-6-fluoro-2H-chromene-3-carbaldehydes for screening in drug discovery programs.[3]
This application note provides a general protocol for the nucleophilic substitution on this compound and presents specific examples with various nucleophiles.
General Reaction Mechanism
The nucleophilic substitution proceeds via a two-step addition-elimination mechanism. The first step involves the attack of the nucleophile on the electron-deficient C4 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] In the second step, the aromaticity of the ring is restored by the elimination of the chloride ion, yielding the 4-substituted product.
Experimental Protocols
Materials and General Procedure
-
Starting Material: this compound
-
Nucleophiles: Various primary and secondary amines, thiols, and alcohols.
-
Base: An appropriate base to deprotonate the nucleophile if necessary (e.g., triethylamine, potassium carbonate, sodium hydride).
-
Solvent: A suitable polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN).
-
General Protocol: To a solution of this compound (1.0 eq) in the chosen solvent, the nucleophile (1.1-1.5 eq) and a base (1.2-2.0 eq, if required) are added. The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 1: Synthesis of 4-amino-6-fluoro-2H-chromene-3-carbaldehyde Derivatives
-
Dissolve this compound (1 mmol) in DMF (5 mL).
-
Add the desired primary or secondary amine (1.2 mmol) to the solution.
-
Add triethylamine (1.5 mmol) as a base.
-
Stir the reaction mixture at 60 °C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: Synthesis of 4-thio-6-fluoro-2H-chromene-3-carbaldehyde Derivatives
-
To a solution of the desired thiol (1.2 mmol) in DMF (5 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1 mmol) in DMF (2 mL).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash chromatography (silica gel, petroleum ether/ethyl acetate).
Protocol 3: Synthesis of 4-alkoxy-6-fluoro-2H-chromene-3-carbaldehyde Derivatives
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.5 mmol) in anhydrous THF (5 mL).
-
Cool the suspension to 0 °C and add the desired alcohol (1.2 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1 mmol) in anhydrous THF (3 mL).
-
Stir the reaction at room temperature for 5-8 hours.
-
Monitor the reaction progress by TLC.
-
Carefully quench the reaction at 0 °C with saturated aqueous sodium bicarbonate solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography (silica gel, hexane/ethyl acetate).
Data Presentation
Table 1: Summary of Hypothetical Reaction Outcomes for Nucleophilic Substitution on this compound.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Et₃N | DMF | 60 | 4 | 92 |
| 2 | Benzylamine | Et₃N | DMF | 60 | 5 | 88 |
| 3 | Thiophenol | K₂CO₃ | DMF | RT | 2 | 95 |
| 4 | Ethanethiol | K₂CO₃ | DMF | RT | 3 | 85 |
| 5 | Sodium Methoxide | - | MeOH | RT | 6 | 78 |
| 6 | Phenol | NaH | THF | RT | 8 | 72 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the expected outcomes of the described protocols.
Visualizations
Caption: General reaction pathway for nucleophilic aromatic substitution.
Caption: A typical experimental workflow for nucleophilic substitution.
References
Application Notes and Protocols: Catalytic Synthesis of Chromene Derivatives
Disclaimer: Extensive research did not yield specific documented catalytic applications for the compound 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde . The following application notes and protocols are based on the broader class of chromene derivatives and their synthesis, as this is where substantial research and catalytic applications are found. The synthesis of the chromene scaffold itself often employs catalytic methods.
Introduction to Catalytic Synthesis of Chromenes
Chromene derivatives are a significant class of heterocyclic compounds that are scaffolds in numerous natural products and pharmacologically active molecules.[1][2] Their synthesis is a key area of research in organic and medicinal chemistry. Catalysis plays a crucial role in the efficient and selective synthesis of these valuable compounds. Various catalytic systems, including metal-based catalysts, organocatalysts, and green catalysts, have been developed for the construction of the chromene ring system.[2][3] These methods often involve multicomponent reactions, offering high atom economy and procedural simplicity.
Catalytic Methodologies for Chromene Synthesis
The synthesis of 2-amino-4H-chromenes is a well-studied area, often achieved through a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenolic component (such as dimedone, resorcinol, or naphthol).[1][4][5] The choice of catalyst is critical for the reaction's success, influencing yield, reaction time, and conditions.
Data Presentation: Comparison of Catalysts in Chromene Synthesis
The following table summarizes the performance of various catalysts in the synthesis of 2-amino-4H-chromene derivatives.
| Catalyst | Substrates | Solvent | Conditions | Yield (%) | Reference |
| Ethylenediamine functionalized cellulose acetate | Dimedone, aromatic aldehydes, malononitrile | Not specified | Not specified | High | --INVALID-LINK--[4] |
| Camphorsulfonic acid immobilized on g-C3N4 | Salicylaldehyde, thiophenol, malononitrile | Not specified | Mild | High | --INVALID-LINK--[4][5] |
| Biogenic Tin Oxide Nanoparticles (SnO2 NPs) | Salicylaldehydes, acetylacetone, 4-hydroxycoumarin | Not specified | Microwave irradiation | 70-73 | --INVALID-LINK--[6] |
| Fe3O4-supported sulfonated graphene oxide | Aliphatic/aromatic/heterocyclic aldehydes, malononitrile, α/β–naphthol/resorcinol | Not specified | Ultrasound irradiation | High | --INVALID-LINK--[7] |
| Magnesium Oxide (MgO) | α-amino/hydroxy activated C-H acids, malononitrile, aryl aldehydes | Not specified | One-pot | High | --INVALID-LINK--[3] |
| Potassium-Titanium-Oxalate | Substituted aldehydes, malononitrile, active methylene compounds | Not specified | Ultrasonic (40 kHz) | High | --INVALID-LINK--[3] |
Experimental Protocols
General Protocol for the Synthesis of 2-Amino-4H-Chromenes
This protocol is a generalized procedure based on several reported catalytic syntheses.[4][5][6][7]
Materials:
-
Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenolic component (e.g., dimedone, resorcinol) (1 mmol)
-
Catalyst (e.g., SnO2 NPs, MgO) (specify loading, e.g., 10 mol%)
-
Solvent (e.g., ethanol, water, or solvent-free)
-
Round-bottom flask
-
Stirrer/heating mantle or ultrasonic bath/microwave reactor
-
TLC plates for reaction monitoring
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), malononitrile (1 mmol), the phenolic component (1 mmol), and the catalyst.
-
Add the solvent if the reaction is not solvent-free.
-
Stir the mixture at the specified temperature (e.g., room temperature, reflux) or irradiate with microwaves or ultrasound for the required time (e.g., 15 minutes to several hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid, wash it with cold ethanol or water, and dry it.
-
If the product is in solution, extract it with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Visualizations
Catalytic Cycle for Chromene Synthesis
The following diagram illustrates a plausible catalytic cycle for the synthesis of 2-amino-4H-chromenes via a multicomponent reaction.
Caption: General catalytic cycle for the synthesis of 2-amino-4H-chromenes.
Experimental Workflow for Catalytic Chromene Synthesis
This diagram outlines the typical experimental workflow for the synthesis and characterization of chromene derivatives.
Caption: Experimental workflow for catalytic chromene synthesis.
References
- 1. Organocatalytic Fluorogenic Synthesis of Chromenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Condensation Reactions of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the condensation reactions of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde, a versatile scaffold in organic synthesis. The protocols outlined herein describe the Knoevenagel condensation with active methylene compounds and the synthesis of pyrazole derivatives, yielding compounds with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable building block in the synthesis of a variety of heterocyclic compounds. The presence of the aldehyde group allows for facile condensation reactions, while the chloro and fluoro substituents on the chromene ring can modulate the physicochemical and biological properties of the resulting molecules. This application note details two key condensation reactions: the Knoevenagel condensation for the formation of a carbon-carbon double bond and a cyclocondensation reaction with hydrazine to form a pyrazole ring system. These reactions provide access to a diverse range of derivatives for screening in drug development programs.
Data Presentation
The following table summarizes the expected products and representative data from the condensation reactions of this compound. Please note that yields are based on analogous reactions and may vary.
| Starting Material | Reagent | Product | Expected Yield (%) | Analytical Data (Hypothetical) |
| This compound | Malononitrile | 2-((4-chloro-6-fluoro-2H-chromen-3-yl)methylene)malononitrile | 85-95 | ¹H NMR (CDCl₃, 400 MHz) δ: 8.15 (s, 1H, C=CH), 7.80-7.20 (m, 3H, Ar-H), 5.30 (s, 2H, OCH₂). ¹³C NMR (CDCl₃, 100 MHz) δ: 160.2, 158.5, 150.1, 145.3, 130.5, 125.8, 122.3, 118.9, 115.4, 114.7, 113.2, 85.1, 65.9. MS (ESI): m/z 279.0 [M+H]⁺. |
| This compound | Hydrazine hydrate | 6-chloro-8-fluoro-1H-chromeno[4,3-c]pyrazole | 70-85 | ¹H NMR (DMSO-d₆, 400 MHz) δ: 13.5 (s, 1H, NH), 8.30 (s, 1H, pyrazole-H), 7.90-7.40 (m, 3H, Ar-H), 5.40 (s, 2H, OCH₂). ¹³C NMR (DMSO-d₆, 100 MHz) δ: 159.8, 157.3, 148.9, 142.1, 135.7, 128.4, 124.6, 120.2, 117.5, 116.8, 110.3, 66.2. MS (ESI): m/z 237.0 [M+H]⁺. |
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes the base-catalyzed condensation of this compound with malononitrile.
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, ~2-3 drops)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or ethyl acetate/hexane)
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol) and ethanol (10 mL).
-
Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Add malononitrile (1.1 mmol) to the solution, followed by a catalytic amount of piperidine (2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration using a Buchner funnel.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure 2-((4-chloro-6-fluoro-2H-chromen-3-yl)methylene)malononitrile.
-
Dry the purified product under vacuum.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 6-chloro-8-fluoro-1H-chromeno[4,3-c]pyrazole
This protocol details the cyclocondensation reaction of this compound with hydrazine hydrate to form a pyrazole ring.
Materials:
-
This compound (1.0 mmol)
-
Hydrazine hydrate (80% solution, 1.5 mmol)
-
Ethanol (15 mL)
-
Glacial acetic acid (catalytic amount, ~1-2 drops)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15 mL).
-
Add hydrazine hydrate (1.5 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (1-2 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 hexane/ethyl acetate eluent).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure 6-chloro-8-fluoro-1H-chromeno[4,3-c]pyrazole.
-
Dry the purified product in a vacuum oven.
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Application Notes and Protocols for the Analytical Characterization of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analytical characterization of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The following methods are based on established analytical principles for structurally related halogenated chromene derivatives and are intended to serve as a comprehensive guide for researchers.
High-Performance Liquid Chromatography (HPLC-UV)
Application: To determine the purity of this compound and to quantify it in reaction mixtures or formulations. A reversed-phase HPLC method is proposed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended to ensure good peak shape and resolution.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent like acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the analyte (a wavelength around 254 nm is a common starting point for aromatic compounds).
-
Quantification: For quantitative analysis, a calibration curve should be prepared using analytical standards of known concentrations.
Data Presentation:
| Parameter | Expected Value/Range | Notes |
| Retention Time (RT) | 5 - 15 minutes | Highly dependent on the specific gradient and column used. |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | Can be determined based on a signal-to-noise ratio of 3.[1] |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | Can be determined based on a signal-to-noise ratio of 10.[1] |
| Linearity (R²) | > 0.995 | Over a defined concentration range (e.g., 1 - 100 µg/mL).[1] |
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: To identify and quantify this compound, particularly for assessing volatile impurities. Due to the aldehyde functional group, derivatization may enhance volatility and improve chromatographic performance.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless injection is recommended for trace analysis.
-
Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230°C.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. For derivatization, reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to form a stable oxime derivative, which is more amenable to GC analysis.[3]
Data Presentation:
| Parameter | Expected Value/Characteristic |
| Molecular Ion (M⁺) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₅ClFO₂ = 211.60 g/mol ). |
| Isotopic Pattern | Due to the chlorine atom, an M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected.[4][5][6] |
| Key Fragmentation Ions | Fragmentation patterns would likely involve the loss of the aldehyde group (-CHO), chlorine atom (-Cl), and potentially cleavage of the chromene ring. |
| Retention Time | Dependent on the temperature program and column; typically in the range of 10-25 minutes. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: For the structural elucidation and confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR are all highly valuable.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
¹H NMR:
-
Acquire a standard proton spectrum. Expected signals would include the aldehyde proton (singlet, ~10 ppm), the proton at position 2 (singlet, ~6-7 ppm), and aromatic protons.[7]
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum. Expected signals include the carbonyl carbon of the aldehyde (~190 ppm), carbons of the chromene ring, and the carbon atoms bonded to chlorine and fluorine.
-
-
¹⁹F NMR:
Data Presentation:
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity and Coupling Constants (J) |
| ¹H | Aldehyde H: ~10.0 - 10.4 | Singlet |
| H-2: ~6.3 - 7.0 | Singlet[7] | |
| Aromatic H's: ~7.0 - 8.0 | Doublets, triplets, or multiplets, with coupling constants typical for aromatic systems (J ≈ 2-9 Hz). Coupling to the fluorine atom may also be observed (J ≈ 1-10 Hz). | |
| ¹³C | Aldehyde C=O: ~185 - 195 | Singlet or doublet due to coupling with the aldehyde proton. |
| Aromatic & Olefinic C's: ~110 - 160 | Signals for the 8 aromatic/olefinic carbons. The carbon attached to fluorine will appear as a doublet with a large C-F coupling constant (J ≈ 240-260 Hz). | |
| ¹⁹F | -100 to -130 (relative to CFCl₃) | Singlet or a multiplet due to coupling with nearby aromatic protons. |
Visualizations
Caption: General analytical workflow for this compound.
Caption: Logic for identifying chlorine presence using mass spectrometry.
References
- 1. chemmethod.com [chemmethod.com]
- 2. commons.und.edu [commons.und.edu]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.ed.ac.uk [pure.ed.ac.uk]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophysics.org [biophysics.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation and cyclization of a substituted phenol, in this case, 4-fluoro-2-hydroxyacetophenone, using a Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Q2: What are the main challenges in this synthesis that can lead to low yields?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Substrate Reactivity: The presence of two electron-withdrawing groups (chloro and fluoro) on the aromatic ring can decrease its nucleophilicity, making the electrophilic substitution by the Vilsmeier reagent more challenging.
-
Side Reactions: The formation of undesired side products is a common issue.
-
Incomplete Reaction: The reaction may not go to completion due to suboptimal reaction conditions.
-
Product Degradation: The product can be sensitive to the work-up and purification conditions.
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture, and its decomposition can significantly impact the reaction's success.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (4-fluoro-2-hydroxyacetophenone) and the formation of the product. A suitable eluent system, for example, a mixture of hexane and ethyl acetate, should be used to achieve good separation of the spots.
Q4: What are the expected spectroscopic characteristics of the final product?
A4: The structure of this compound can be confirmed by various spectroscopic techniques:
-
¹H NMR: Expect to see characteristic peaks for the aldehydic proton (around 9-10 ppm), aromatic protons, and the protons of the chromene ring.
-
¹³C NMR: Look for signals corresponding to the carbonyl carbon of the aldehyde, the carbons of the aromatic and chromene rings, and the carbon bearing the chlorine atom.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the aldehyde C=O stretch and C-Cl and C-F bonds should be present.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and may have decomposed. 2. Low Reactivity of Substrate: The electron-withdrawing fluoro and subsequent chloro substituents decrease the reactivity of the starting phenol. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 4. Improper Stoichiometry: Incorrect molar ratios of reactants can lead to poor conversion. | 1. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled and anhydrous DMF and POCl₃. 2. Increase the reaction temperature or prolong the reaction time. Consider using a slight excess of the Vilsmeier reagent. 3. Monitor the reaction by TLC until the starting material is fully consumed. 4. Carefully measure and use the correct stoichiometry of reagents as indicated in the protocol. |
| Formation of Multiple Products (Observed on TLC) | 1. Side Reactions: Undesired side reactions may be occurring, such as the formation of regioisomers or other byproducts. 2. Product Decomposition: The product may be unstable under the reaction or work-up conditions. | 1. Optimize the reaction temperature; lower temperatures may increase selectivity. 2. Ensure a controlled and gentle work-up procedure. Avoid strongly acidic or basic conditions if the product is sensitive. 3. Purify the crude product using column chromatography to isolate the desired isomer. |
| Dark, Tarry Reaction Mixture | 1. Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition of reactants and products. 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control throughout the reaction, especially during the exothermic formation of the Vilsmeier reagent. 2. Use high-purity, anhydrous solvents and reagents. |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil or Low-Melting Solid: This can make crystallization difficult. 2. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging. | 1. If crystallization fails, attempt purification by column chromatography on silica gel. 2. Experiment with different solvent systems for column chromatography to improve separation. Recrystallization from a different solvent system may also be effective. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
4-Fluoro-2-hydroxyacetophenone
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add freshly distilled POCl₃ (3 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Reaction with Phenol: To the freshly prepared Vilsmeier reagent, add a solution of 4-fluoro-2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF or DCM dropwise at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring. A precipitate should form.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent, or by recrystallization from a suitable solvent like ethanol or a mixture of hexane and ethyl acetate.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for improving synthesis yield.
Technical Support Center: Purification of 4-Chloro-6-fluoro-2H-chromene-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification techniques for chromene derivatives, including this compound, are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).[1][2][3][4] The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.
Q2: What are the potential challenges when purifying this compound?
A2: Researchers may encounter several challenges, including:
-
Compound instability: Aldehydes can be sensitive to acidic or basic conditions and may decompose on certain stationary phases like silica gel.[5]
-
Co-eluting impurities: Structurally similar impurities may be difficult to separate by column chromatography.
-
"Oiling out" during recrystallization: The compound may separate as an oil instead of forming crystals.[6]
-
Low recovery: Poor optimization of purification parameters can lead to significant product loss.
Q3: How can I assess the purity of my this compound?
A3: Purity is typically assessed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC)
-
Thin-Layer Chromatography (TLC)
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
Troubleshooting Guides
Recrystallization Issues
Problem: My compound "oils out" during recrystallization instead of forming crystals.
-
Cause: The solute is coming out of solution at a temperature above its melting point, often due to a too-concentrated solution or the presence of impurities that lower the melting point of the mixture.[6]
-
Solution:
-
Increase Solvent Volume: Reheat the solution and add more of the hot solvent to decrease the saturation.[6]
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath.
-
Solvent System Modification: Experiment with different solvents or a mixture of solvents. A good solvent system is one where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[6]
-
Charcoal Treatment: If impurities are suspected, add activated charcoal to the hot solution, then filter it hot to remove the charcoal and adsorbed impurities before cooling.[6]
-
Problem: Poor recovery of the purified compound after recrystallization.
-
Cause: The compound may be too soluble in the chosen solvent at low temperatures, or too little solvent was used, causing premature crystallization with trapped impurities.
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests to find an optimal solvent or solvent pair.
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Temperature: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.
-
Column Chromatography Issues
Problem: Poor separation of the target compound from impurities.
-
Cause: The polarity of the mobile phase (eluent) is not optimized for the separation on the chosen stationary phase.
-
Solution:
-
TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find an eluent that gives good separation with an Rf value of approximately 0.3 for the target compound.[5]
-
Gradient Elution: If a single solvent system is ineffective, use a gradient elution where the polarity of the mobile phase is gradually increased.
-
Stationary Phase: Consider using a different stationary phase, such as alumina, especially if the compound shows signs of degradation on silica gel.[5]
-
Problem: The aldehyde is decomposing on the silica gel column.
-
Cause: Silica gel is slightly acidic and can catalyze the decomposition of sensitive aldehydes.[5]
-
Solution:
-
Neutralization: Add a small amount of a neutralizer, such as triethylamine (e.g., 0.1-1%), to the eluent to deactivate the acidic sites on the silica gel.[5]
-
Alternative Stationary Phase: Use a more neutral stationary phase like alumina.[5]
-
Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography.
-
Data Presentation
Table 1: Hypothetical Impurity Profile Before and After Purification by Column Chromatography.
| Impurity | Retention Time (min) | Area % (Crude) | Area % (Purified) |
| Starting Material | 3.5 | 5.2 | < 0.1 |
| Unidentified Impurity 1 | 4.8 | 2.7 | < 0.1 |
| Product | 6.2 | 91.5 | > 99.8 |
| Unidentified Impurity 2 | 7.1 | 0.6 | < 0.1 |
Table 2: Comparison of Purification Techniques.
| Technique | Purity Achieved | Typical Recovery | Throughput | Scalability |
| Recrystallization | Good to Excellent | 60-90% | High | High |
| Column Chromatography | Excellent | 70-95% | Medium | Medium |
| Preparative HPLC | Very High to Ultra-Pure | 50-80% | Low | Low |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Eluent Selection: Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the target compound from impurities, with an Rf value for the product of around 0.3.[5]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the sample through the column, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Preparative HPLC
-
Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase and column for purification.[7]
-
Scale-Up: Scale up the analytical method to a preparative HPLC system, adjusting the flow rate and injection volume for the larger column dimensions.[8]
-
Sample Injection: Dissolve the partially purified or crude compound in the mobile phase and inject it into the preparative HPLC system.
-
Fraction Collection: Collect the eluting fractions corresponding to the product peak based on the chromatogram.[8]
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent to yield the highly purified product.
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic precursor, typically 6-fluorochroman-4-one, using a Vilsmeier reagent. The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and a suitable amide, most commonly N,N-dimethylformamide (DMF). The reaction proceeds through an electrophilic aromatic substitution mechanism, followed by cyclization and chlorination to yield the desired product.[1][2][3]
Q2: What are the key reagents and their roles in this synthesis?
-
6-Fluorochroman-4-one: The starting material containing the core chroman structure.
-
Phosphorus oxychloride (POCl₃): Acts as a dehydrating and activating agent to form the electrophilic Vilsmeier reagent from DMF.
-
N,N-Dimethylformamide (DMF): Serves as both a solvent and the source of the formyl group in the Vilsmeier reagent.
-
Ice-cold water: Used to quench the reaction and precipitate the crude product.
Q3: What are the typical reaction conditions?
The reaction is typically carried out by adding phosphorus oxychloride to a solution of the 6-fluorochroman-4-one in DMF at a low temperature (e.g., 0 °C). The reaction mixture is then stirred at room temperature or slightly elevated temperatures for several hours to ensure complete reaction.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Troubleshooting Guide
This section addresses common problems that may arise during the synthesis, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive reagents (especially POCl₃).2. Insufficient reaction time or temperature.3. Inefficient quenching and product precipitation. | 1. Use freshly opened or properly stored POCl₃. Ensure DMF is anhydrous.2. Monitor the reaction by TLC until the starting material is consumed. If necessary, increase the reaction temperature or prolong the reaction time.3. Pour the reaction mixture slowly into vigorously stirred ice-cold water to ensure complete precipitation. |
| Presence of unreacted starting material (6-fluorochroman-4-one) | 1. Incomplete reaction.2. Insufficient amount of Vilsmeier reagent. | 1. Increase reaction time and/or temperature. Monitor by TLC.2. Ensure the correct stoichiometry of POCl₃ and DMF is used. A slight excess of the Vilsmeier reagent can be employed. |
| Formation of a dark, tarry substance | 1. Reaction temperature is too high.2. Presence of impurities in the starting material. | 1. Maintain the recommended reaction temperature. Use a cooling bath during the addition of POCl₃.2. Purify the 6-fluorochroman-4-one starting material before use. |
| Product is difficult to purify | 1. Presence of multiple side products.2. Co-precipitation of impurities with the product. | 1. Optimize reaction conditions to minimize side product formation (see below).2. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[4][5] Column chromatography may also be necessary. |
Potential Side Products and Their Management
Understanding the potential side products is crucial for optimizing the reaction and simplifying purification.
| Side Product | Probable Cause | Mitigation and Removal |
| 6-fluoro-4-hydroxy-2H-chromene-3-carbaldehyde | Incomplete chlorination during the Vilsmeier-Haack reaction. | Ensure sufficient POCl₃ is used. This side product is often more polar and can be separated by column chromatography. |
| Di-formylated chromene derivatives | Highly activated starting material or harsh reaction conditions leading to a second formylation on the aromatic ring. | Use milder reaction conditions (lower temperature, shorter reaction time). These products will have a higher molecular weight and different polarity, allowing for separation by chromatography. |
| Polymeric materials | Uncontrolled reaction temperature leading to polymerization of the starting material or product. | Maintain strict temperature control throughout the reaction. |
Experimental Protocol: Vilsmeier-Haack Synthesis of this compound
This is a general protocol adapted from the synthesis of similar chromene derivatives and should be optimized for specific laboratory conditions.[4][5][6]
Materials:
-
6-Fluorochroman-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-fluorochroman-4-one (1 equivalent) in anhydrous DMF.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (2-3 equivalents) dropwise to the cooled solution while maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude solid from a suitable solvent such as ethanol.
Visualizing the Synthesis and Troubleshooting Logic
To aid in understanding the reaction and potential issues, the following diagrams are provided.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: 4-Chloro-6-fluoro-2H-chromene-3-carbaldehyde Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde and related compounds. The primary focus is on the Vilsmeier-Haack reaction, a common method for the formylation of activated aromatic systems to yield the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction typically involves the formylation of a corresponding 6-fluoroflavanone or a related 2-hydroxyacetophenone derivative using a Vilsmeier reagent.[1][3][4] The Vilsmeier reagent is usually prepared in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF).[2][5]
Q2: What is the general reaction mechanism for the Vilsmeier-Haack synthesis of the target compound?
A2: The reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of POCl₃ with DMF.[5] This electrophilic reagent then attacks the electron-rich aromatic ring of the precursor. In the case of using a 2-hydroxyacetophenone derivative, this is followed by an intramolecular cyclization and subsequent dehydration to form the final chromene-3-carbaldehyde product.[3]
Q3: What are some common side products observed in this reaction?
A3: Side product formation can occur, particularly if the reaction conditions are not optimized. Diformylation products can be observed if the substrate is highly activated or if a large excess of the Vilsmeier reagent is used.[6] Additionally, incomplete reaction can lead to the presence of starting material in the final product mixture. In some cases, polymerization of the starting material or product can lead to the formation of tarry residues, especially at elevated temperatures.[7]
Q4: What are the recommended purification techniques for this compound?
A4: The crude product obtained after the reaction work-up is typically a solid. This solid can be purified by recrystallization from a suitable solvent, such as ethanol.[4][8] Column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can also be employed for purification, especially if the crude product contains multiple impurities.[7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Poor quality of reagents | Use fresh, anhydrous DMF and POCl₃. Old or wet DMF may contain dimethylamine, which can react with and deactivate the Vilsmeier reagent.[9] |
| Inefficient Vilsmeier reagent formation | Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and allow sufficient time for its formation (typically 30-60 minutes) before adding the substrate.[1][7] |
| Low reactivity of the substrate | For less reactive substrates, consider increasing the molar ratio of the Vilsmeier reagent or elevating the reaction temperature.[7] |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature.[4][7] |
| Product decomposition during work-up | Perform the work-up at a low temperature by pouring the reaction mixture into crushed ice.[4] Neutralize the acidic solution carefully and avoid excessive heat. |
Issue 2: Formation of a Dark, Tarry Residue
| Potential Cause | Troubleshooting Step |
| Reaction overheating | The Vilsmeier-Haack reaction can be exothermic. Maintain strict temperature control, especially during the addition of POCl₃ to DMF and the addition of the substrate. Use an ice bath to manage the temperature.[7] |
| Presence of impurities | Ensure that the starting materials and solvents are of high purity. Impurities can catalyze side reactions leading to polymerization.[7] |
Issue 3: Difficulty in Product Isolation
| Potential Cause | Troubleshooting Step |
| Product is soluble in the aqueous layer | If the product does not precipitate during work-up, extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.[6] |
| Emulsion formation during extraction | To break emulsions, add a saturated solution of sodium chloride (brine) to the separatory funnel. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general guideline based on the synthesis of similar compounds.[1][4]
Materials:
-
6-Fluoro-flavanone (or a corresponding 2-hydroxyacetophenone)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous (optional, as a co-solvent)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ dropwise to the DMF with vigorous stirring. After the addition is complete, stir the mixture at 0 °C for 30-60 minutes.
-
Reaction with Substrate: Dissolve the 6-fluoro-flavanone in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C) for several hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring. A precipitate of the crude product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
The following table presents representative yields for the Vilsmeier-Haack synthesis of various substituted chromene-3-carbaldehydes, demonstrating the impact of substituents on reaction efficiency.
| Starting Material (Substituted Flavanone) | Product | Reported Yield (%) |
| Flavanone | 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde | Good[4][10] |
| 6-Methylflavanone | 4-Chloro-6-methyl-2-phenyl-2H-chromene-3-carbaldehyde | Not specified |
| 6-Bromoflavanone | 6-Bromo-4-chloro-2-phenyl-2H-chromene-3-carbaldehyde | Not specified |
| 6-Nitroflavanone | 4-Chloro-6-nitro-2-phenyl-2H-chromene-3-carbaldehyde | Not specified |
Note: Specific yields for this compound may vary depending on the precise reaction conditions and the purity of the starting materials.
Visualizations
Reaction Mechanism
Caption: Vilsmeier-Haack reaction mechanism for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
optimization of reaction conditions for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, which typically proceeds via a Vilsmeier-Haack reaction on a suitable precursor such as 6-fluorochroman-4-one.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive and can decompose if reagents or glassware are not anhydrous.[1] 2. Insufficiently Reactive Substrate: The electron-withdrawing nature of the fluorine atom on the chromanone ring can decrease its reactivity towards the Vilsmeier reagent. 3. Incomplete Reaction: The reaction time or temperature may not be sufficient for the reaction to go to completion.[1] 4. Product Decomposition During Work-up: The product may be unstable under the work-up conditions. | 1. Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃). Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1] 2. Consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature to overcome the reduced reactivity of the substrate.[1] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, a gradual increase in temperature (e.g., to 70-80 °C) may be beneficial.[1] 4. Perform the work-up at low temperatures and avoid strongly acidic or basic conditions if the product is found to be sensitive. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation reaction are exothermic. Uncontrolled temperature increases can lead to polymerization and decomposition.[1] 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control throughout the reaction, especially during the preparation of the Vilsmeier reagent and the addition of the 6-fluorochroman-4-one. The use of an ice bath is recommended to manage the exotherm.[1] 2. Use high-purity, anhydrous starting materials and solvents. |
| Multiple Products Observed on TLC | 1. Side Reactions: The Vilsmeier reagent can react with other functional groups or lead to the formation of byproducts if the reaction conditions are not optimized. 2. Decomposition: The starting material or the product may be decomposing under the reaction conditions. | 1. Optimize the stoichiometry of the Vilsmeier reagent. A large excess may not always be beneficial and can lead to the formation of side products. 2. Ensure the reaction temperature is not excessively high and that the reaction is not run for an unnecessarily long time. Purification of the crude product by column chromatography on silica gel is recommended. |
| Difficulty in Isolating the Product | 1. Product Solubility: The product may have some solubility in the aqueous layer during the work-up. 2. Emulsion Formation: The formation of an emulsion during extraction can make phase separation challenging. | 1. If the product is suspected to be water-soluble, saturate the aqueous layer with brine (a saturated solution of NaCl) to decrease the solubility of the organic product. 2. To break up an emulsion, you can try adding a small amount of brine or a different organic solvent. Centrifugation can also be an effective method for separating the layers. |
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how is it applied to the synthesis of this compound?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] In the context of synthesizing this compound, the reaction is typically performed on a 6-fluorochroman-4-one precursor. The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent and also facilitates the chlorination at the 4-position.[2][3]
Q2: How is the Vilsmeier reagent prepared and what are the key safety precautions?
The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[1] It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions.[1] The reaction is exothermic and should be performed with caution.
Safety Precautions:
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.
-
The Vilsmeier reagent is moisture-sensitive.
-
The reaction should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.
-
The work-up procedure, which often involves quenching the reaction mixture with ice, should be done slowly and carefully to control the exothermic reaction.
Q3: How can the progress of the Vilsmeier-Haack reaction be monitored?
The progress of the formylation can be monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with water or a dilute basic solution, extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane), and then spotted on a TLC plate to be compared with the starting material.
Q4: What is the expected color of the Vilsmeier reagent?
The Vilsmeier reagent itself is often described as colorless.[4] However, it is not uncommon for it to appear yellow or orange due to minor impurities in the starting materials or the formation of minor byproducts.[4] The reaction mixture itself may turn a dark red color during the course of the reaction.[4]
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on the principles of the Vilsmeier-Haack reaction and may require optimization for specific laboratory conditions.
Materials:
-
6-fluorochroman-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes.
-
-
Formylation Reaction:
-
Dissolve 6-fluorochroman-4-one (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add the solution of 6-fluorochroman-4-one dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 60-80 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.
-
Visualizations
Caption: Troubleshooting workflow for the synthesis.
Caption: Logical relationship of reaction components.
References
Technical Support Center: Scale-Up Synthesis of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde
This technical support guide is intended for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde. It provides troubleshooting advice and frequently asked questions to address common challenges encountered during large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the Vilsmeier-Haack synthesis of this compound?
A1: The main challenges in scaling up this synthesis include:
-
Exothermic Reaction Control: The formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is highly exothermic and requires careful temperature management to prevent runaway reactions.
-
Reagent Handling and Safety: POCl₃ is corrosive, toxic, and reacts violently with water.[1] Handling large quantities requires specialized equipment and stringent safety protocols.
-
Efficient Mixing: Ensuring homogenous mixing of reactants in large vessels is critical for consistent product quality and yield.
-
Product Isolation and Purification: Isolating the crude product from a large volume of aqueous acidic solution after quenching can be cumbersome. Subsequent purification to remove impurities and byproducts at scale requires robust methods.
-
Byproduct Formation: Incomplete reaction or side reactions can lead to the formation of various byproducts that may be difficult to separate from the desired product.
Q2: What is the recommended starting material for this synthesis?
A2: The typical starting material for the synthesis of chromone-3-carbaldehydes via the Vilsmeier-Haack reaction is a substituted 2-hydroxyacetophenone.[1][2] For this compound, the likely precursor would be a 6-fluoro-substituted chromanone derivative.
Q3: How can I monitor the progress of the reaction at a large scale?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1][3][4] Samples can be taken from the reaction mixture at regular intervals to check for the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction kinetics.
Q4: What are the critical safety precautions for handling the reagents involved?
A4: Phosphorus oxychloride (POCl₃) is highly corrosive and toxic. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Dimethylformamide (DMF) is a skin and eye irritant.[1] Ensure proper grounding of equipment to prevent static discharge, especially when handling large volumes of flammable solvents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete formation of the Vilsmeier reagent. | Ensure slow, dropwise addition of POCl₃ to DMF at 0-5 °C with efficient stirring to control the exotherm. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC and consider extending the reaction time or slightly increasing the temperature (e.g., to 70-80 °C) after the initial addition.[1] | |
| Premature hydrolysis of the Vilsmeier reagent. | Use anhydrous DMF and protect the reaction from atmospheric moisture. | |
| Poor Product Purity (Multiple Spots on TLC) | Formation of byproducts due to side reactions. | Maintain strict temperature control during the addition of the starting material to the Vilsmeier reagent. |
| Incomplete hydrolysis of the reaction intermediate. | Ensure the reaction mixture is poured into a vigorously stirred mixture of ice and water to facilitate complete hydrolysis.[1] | |
| Inefficient purification. | Optimize the recrystallization solvent system or consider column chromatography for purification of the crude product. | |
| Difficulty in Product Isolation | Fine, gelatinous precipitate that is difficult to filter. | Allow the precipitate to age in the cold aqueous solution, which may lead to larger particle sizes. Consider using a filter aid like celite. |
| Product is partially soluble in the aqueous work-up solution. | Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) after the initial filtration to recover any dissolved product. | |
| Inconsistent Batch-to-Batch Results | Variations in raw material quality. | Ensure the purity and dryness of all reagents, especially DMF. |
| Inconsistent temperature profiles between batches. | Implement automated temperature control and monitoring systems for large-scale reactors. | |
| Inefficient mixing at scale. | Use appropriately sized and designed agitators to ensure proper mixing throughout the reaction vessel. |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Synthesis of this compound
1. Formation of the Vilsmeier Reagent:
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In a suitably sized, dry, jacketed reactor equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add anhydrous dimethylformamide (DMF).
-
Cool the reactor to 0-5 °C using a circulating chiller.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF while maintaining the temperature below 10 °C. The Vilsmeier reagent, a chloroiminium salt, will form in situ.[1]
2. Reaction with the Chromanone Precursor:
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Dissolve the 6-fluoro-chromanone precursor in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the pre-formed Vilsmeier reagent, ensuring the temperature is maintained between 0-5 °C.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
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Heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.[1]
3. Work-up and Isolation:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a separate vessel containing crushed ice and water with vigorous stirring.[1][3][4] This step hydrolyzes the intermediate iminium salt and precipitates the crude product.
-
Collect the solid precipitate by vacuum filtration using a large Büchner funnel.[1]
-
Wash the crude product thoroughly with water to remove any residual DMF and inorganic salts.
-
Dry the crude product under vacuum.
4. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.[3][4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the scale-up synthesis.
References
Technical Support Center: 4-Chloro-6-fluoro-2H-chromene-3-carbaldehyde
Welcome to the technical support center for 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reactive scaffold. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected reactivity encountered during its synthesis and subsequent reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and handling of this compound, which is often synthesized via a Vilsmeier-Haack reaction.
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield during Vilsmeier-Haack Synthesis | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is sensitive to moisture and can decompose.[1] 2. Insufficiently Reactive Substrate: The electron density of the precursor can affect the reaction's success.[1] 3. Incomplete Reaction: Reaction time or temperature may not be optimal. | 1. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and fresh, high-purity reagents.[1][2] 2. While the substrate's reactivity is inherent, optimizing the stoichiometry of the Vilsmeier reagent can sometimes improve yields.[1] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3] |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The Vilsmeier-Haack reaction can be exothermic, and excessive heat can lead to polymerization and decomposition of the product or starting materials.[1] 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.[1] | 1. Maintain strict temperature control, particularly during the formation of the Vilsmeier reagent and its addition to the substrate. Using an ice bath is recommended.[1] 2. Ensure all starting materials and solvents are of high purity.[1] |
| Observation of Multiple Unidentified Byproducts | 1. Side Reactions: The Vilsmeier reagent can sometimes lead to di-formylation or reaction at other positions on the aromatic ring.[1] 2. Product Decomposition: The target molecule may be unstable under the reaction or workup conditions.[3] | 1. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may promote side product formation.[1] 2. Ensure the reaction temperature is not excessively high and the reaction time is not prolonged. Purify the crude product promptly using column chromatography or recrystallization.[1] |
| Unexpected Cascade Transformations during Nucleophilic Substitution | 1. Inherent Reactivity: The β-chlorovinyl aldehyde moiety in 4-chloro-2H-chromene-3-carbaldehydes can undergo unexpected cascade transformations, particularly during reactions like halogen-exchange fluorination.[4] | 1. Carefully control reaction conditions (temperature, solvent, catalyst). For instance, in halogen-exchange reactions, the choice of fluorinating agent and catalyst is critical.[4] 2. Monitor the reaction closely by TLC or LC-MS to identify intermediate species and understand the reaction pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for 4-chloro-2H-chromene-3-carbaldehydes?
A1: A common method for the synthesis of 4-chloro-2H-chromene-3-carbaldehydes is the Vilsmeier-Haack reaction.[5][6] This reaction involves the formylation of an activated aromatic or heteroaromatic substrate using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][6] For the synthesis of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde, flavanone can be reacted with phosphorus oxychloride and dimethylformamide.[7]
Q2: I am observing unexpected products when trying to perform a nucleophilic substitution on the chloro group. What could be happening?
A2: The 4-chloro-2H-chromene-3-carbaldehyde scaffold is known for its reactivity with various organic molecules.[8] In some cases, instead of a simple substitution, the reaction can proceed through unexpected pathways. For instance, reactions with aryl isocyanides have been shown to lead to chromeno[4,3-b]quinolin-6-ones in good yields, which is an unexpected cyclization product.[9] Similarly, halogen-exchange fluorination of related β-chlorovinyl aldehydes can result in unexpected cascade transformations.[4] It is crucial to thoroughly characterize any unexpected products to understand the reaction mechanism.
Q3: What are the key safety precautions to take when working with the Vilsmeier-Haack reaction?
A3: The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive.[1] It is imperative to carry out the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of the reaction. A sample of the reaction mixture can be carefully quenched, extracted, and spotted on a TLC plate. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.[3] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the formation of the desired product and any byproducts.[3]
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation to Synthesize a 4-Chloro-2H-chromene-3-carbaldehyde Derivative:
Note: This is a general procedure and may require optimization for specific substrates.
-
In a round-bottom flask, add the precursor chromanone (1 equivalent) to a suitable anhydrous solvent (e.g., dichloromethane or chloroform).
-
Cool the mixture in an ice bath.
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) (e.g., 3-5 equivalents) to anhydrous N,N-dimethylformamide (DMF) (e.g., 5-10 equivalents) at 0°C with stirring.
-
Slowly add the prepared Vilsmeier reagent to the solution of the chromanone while maintaining the temperature at 0°C.
-
Allow the reaction to stir at room temperature or heat as required, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold water or a basic solution (e.g., saturated sodium bicarbonate) to quench the reaction.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. jk-sci.com [jk-sci.com]
- 7. 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-chloro-2H-chromene-3-carbaldehyde: A Valid Scaffold in Organic Synthesis and Future Molecules for Healthcare and Energy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Facile synthesis of chromeno[4,3-b]quinolin-6-ones from unexpected reactions of aryl isocyanides with 4-chloro-2-oxo-2H-chromene-3-carbaldehyde - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
preventing decomposition of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: Based on the general reactivity of chromene derivatives and aldehydes, the primary factors contributing to decomposition are exposure to high temperatures, strongly acidic or alkaline conditions, light, and atmospheric oxygen. The aldehyde functional group is particularly susceptible to oxidation.
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the stability of the compound, it is recommended to store it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place. For long-term storage, temperatures of 4°C or -20°C are advisable.
Q3: What are the visible signs of decomposition?
A3: Decomposition may be indicated by a change in the physical appearance of the compound, such as a color change (e.g., yellowing), or the appearance of new spots on a Thin Layer Chromatography (TLC) analysis. Spectroscopic methods like NMR can also be used to identify degradation products.
Q4: In which common laboratory solvents is this compound most stable?
A4: While specific data for this compound is limited, for similar compounds, aprotic and non-polar solvents are generally preferred. It is crucial to use dry solvents to prevent hydrolysis. It is recommended to perform a stability study in the solvent system of your choice if the experiment is to be run for an extended period.
Q5: What are the potential degradation products of this compound?
A5: The primary degradation product is likely the corresponding carboxylic acid, formed via oxidation of the aldehyde group.[1][2][3][4] Other potential degradation pathways could involve reactions of the chromene ring, especially under harsh pH or high-temperature conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected side products in reaction mixture | Decomposition of the starting material due to harsh reaction conditions. | - Lower the reaction temperature. - Use milder reagents. - Shorten the reaction time. - Perform the reaction under an inert atmosphere. |
| Low yield of the desired product | Degradation of the compound during workup or purification. | - Use neutral or slightly acidic conditions during aqueous workup. - Minimize exposure to air and light during purification. - Consider using flash chromatography with a non-polar eluent system. |
| Compound changes color upon storage | Oxidation or photodegradation. | - Ensure the storage container is tightly sealed and flushed with an inert gas. - Store in an amber vial or wrap the container in aluminum foil to protect from light. - Re-evaluate the storage temperature; colder is generally better. |
| Inconsistent results between experiments | Inconsistent quality of the starting material. | - Check the purity of this compound before each use via TLC or another analytical method. - If degradation is suspected, purify the compound before use. |
Data Presentation
Table 1: Illustrative Stability Data of this compound under Various Conditions
Disclaimer: The following data is hypothetical and for illustrative purposes only. Users should conduct their own stability studies to obtain accurate data for their specific experimental conditions.
| Condition | Duration | Temperature | Purity (%) | Major Degradation Product (%) |
| Solid, in amber vial, air | 30 days | 25°C | 95.2 | 4.1 (Carboxylic Acid) |
| Solid, in amber vial, N₂ | 30 days | 25°C | 99.1 | 0.8 (Carboxylic Acid) |
| Solid, in amber vial, N₂ | 30 days | 4°C | >99.5 | <0.5 |
| In dry Dichloromethane, N₂ | 24 hours | 25°C | 98.8 | 1.1 (Carboxylic Acid) |
| In Methanol, air | 24 hours | 25°C | 92.5 | 6.8 (Carboxylic Acid) |
| 0.1 M HCl (aq) | 6 hours | 50°C | 85.3 | 13.5 (Unidentified) |
| 0.1 M NaOH (aq) | 6 hours | 50°C | 78.9 | 20.1 (Unidentified) |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol is a general guideline for assessing the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable inert solvent (e.g., acetonitrile or dry dichloromethane).
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C. Withdraw aliquots at 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
Photostability: Expose a solution of the compound (e.g., in acetonitrile) to a calibrated light source. A control sample should be kept in the dark under the same temperature conditions.
3. Analysis:
-
Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Characterize any significant degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Potential degradation pathways for the target compound.
References
- 1. Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Chromene-3-carbaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of chromene-3-carbaldehydes. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare chromene-3-carbaldehydes?
A1: The primary methods for synthesizing chromene-3-carbaldehydes include:
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Vilsmeier-Haack Reaction: This reaction utilizes flavanones and azaflavanones to produce 4-chloro-2-aryl-2H-chromene-3-carbaldehydes in good to excellent yields.[1][2][3]
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Reaction of Salicylaldehydes with α,β-Unsaturated Aldehydes: This is a common method often involving an oxa-Michael-aldol reaction.[4][5]
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Duff Reaction: This method involves the formylation of phenols using hexamine and is generally less efficient.[6]
Q2: I am getting a very low yield in my synthesis. What are the common causes?
A2: Low yields are a frequent issue and can stem from several factors:
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Substituent Effects: The electronic properties of substituents on your starting materials can significantly impact reactivity. For instance, electron-withdrawing groups like nitro groups can lead to lower or no reactivity in certain reactions.[1] Conversely, electron-donating groups such as methoxy groups can improve yields.[1]
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Reaction Conditions: Non-optimal reaction times, temperature, or catalyst choice can drastically reduce yields. It is crucial to optimize these parameters for your specific substrates.
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Moisture and Air Sensitivity: Some reagents and intermediates may be sensitive to moisture or air. Ensuring anhydrous conditions and an inert atmosphere can be critical.
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Side Reactions: The formation of unwanted byproducts through side reactions like aldol condensation or Michael addition can consume starting materials and lower the yield of the desired product.[7]
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Purification Losses: Significant amounts of product can be lost during workup and purification steps, such as column chromatography.[8]
Q3: I am observing the formation of multiple products. What are the likely side reactions?
A3: The formation of multiple products often indicates competing side reactions. Common side reactions include:
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Aldol Condensation and Michael Addition: These are particularly prevalent when using aliphatic aldehydes, which can lead to a mixture of products and low yields of the desired chromene-3-carbaldehyde.[7]
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Dimerization and Polymerization: Under certain conditions, starting materials or the product itself can undergo dimerization or polymerization, leading to a complex reaction mixture.
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Formation of Bis(indolyl)methanes: When reacting 4-chloro-2H-chromene-3-carbaldehydes with indole, the high nucleophilicity of the indole can lead to the formation of a bis(indolyl)methane derivative as a side product.[1][9]
Q4: What are the best practices for purifying chromene-3-carbaldehydes?
A4: Purification can be challenging due to the potential for closely related byproducts.
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Column Chromatography: This is the most common method for purification. Careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial for achieving good separation.
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Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective method for obtaining a pure compound.
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Monitoring: Thin-layer chromatography (TLC) should be used to monitor the progress of the purification and to identify the fractions containing the desired product.
Troubleshooting Guides
Problem 1: Low or No Product Formation in Vilsmeier-Haack Reaction
| Possible Cause | Suggested Solution |
| Electron-withdrawing groups on the flavanone starting material. | Consider using starting materials with electron-donating or neutral substituents, as these are more reactive in the Vilsmeier-Haack reaction.[1] |
| Decomposition of the Vilsmeier reagent. | Prepare the Vilsmeier reagent in situ and use it immediately. Ensure that the reagents (DMF and POCl₃) are pure and dry. |
| Insufficient reaction temperature. | While some reactions proceed at room temperature, others may require heating.[10] Monitor the reaction by TLC to determine the optimal temperature. |
| Premature hydrolysis of the iminium intermediate. | Ensure anhydrous conditions throughout the reaction until the final aqueous workup step. |
Problem 2: Low Yield and/or Side Product Formation in the Reaction of Salicylaldehyde with α,β-Unsaturated Aldehydes
| Possible Cause | Suggested Solution |
| Undesired aldol condensation or Michael addition side reactions. | This is common with aliphatic aldehydes.[7] Optimize the catalyst and reaction conditions. A milder base or lower temperature may favor the desired cyclization. |
| Incorrect catalyst or solvent. | The choice of catalyst (e.g., K₂CO₃, pyrrolidine) and solvent (e.g., dioxane, DMSO) is critical.[4] Consult literature for conditions that have been successful with similar substrates. |
| Reversibility of the reaction. | The initial Michael addition can be reversible. Ensure the subsequent aldol condensation and cyclization are efficient to drive the reaction forward. |
Experimental Protocols
Synthesis of 2-phenyl-2H-chromene-3-carbaldehydes via Oxa-Michael-Aldol Reaction [4]
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To a solution of the appropriate salicylaldehyde (1 equivalent) in DMSO, add cinnamaldehyde (1 equivalent).
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Add pyrrolidine (catalytic amount) to the mixture.
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Stir the reaction mixture at room temperature for 12 hours.
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Monitor the reaction progress by TLC.
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Upon completion, pour the reaction mixture into ice-cold water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-2H-chromene-3-carbaldehyde.
Synthesis of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde via Vilsmeier-Haack Reaction [11]
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In a round-bottom flask, add flavanone (1 equivalent) to phosphorus oxychloride (used as both reagent and solvent).
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Stir the mixture vigorously for 6-7 hours.
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Monitor the completion of the reaction by TLC.
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After completion, carefully pour the reaction mixture into ice-cold water.
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Collect the resulting precipitate by filtration.
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Wash the precipitate with water and dry it.
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Recrystallize the crude product from ethanol to obtain pure 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde.
Data Summary
Table 1: Comparison of Yields for Selected Chromene-3-carbaldehyde Syntheses
| Synthetic Method | Starting Materials | Product | Yield (%) | Reference |
| Vilsmeier-Haack | Flavanones | 4-chloro-2-aryl-2H-chromene-3-carbaldehydes | Good to Excellent | [1][2][3] |
| Oxa-Michael-Aldol | Salicylaldehydes and cinnamaldehyde | 2-phenyl-2H-chromene-3-carbaldehydes | Good to Excellent | [4] |
| Duff Reaction | Phenols and hexamine | o-hydroxyaldehydes | Generally inefficient | [6] |
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low product yield.
Caption: Vilsmeier-Haack reaction troubleshooting guide.
References
- 1. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
Technical Support Center: Enhancing the Purity of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde.
Troubleshooting Guide
Encountering issues during the purification process is a common aspect of experimental chemistry. The following table summarizes potential problems, their likely causes, and recommended solutions to streamline the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Synthesis | Incomplete reaction; Presence of unreacted starting materials (e.g., 5-fluoro-2-hydroxybenzaldehyde, acrolein derivatives); Formation of side-products from the Vilsmeier-Haack reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Perform an aqueous work-up to remove any water-soluble impurities.- Employ column chromatography for initial purification. |
| "Oiling Out" During Recrystallization | The compound is coming out of the solution above its melting point; The solution is too concentrated; Impurities are lowering the melting point of the mixture. | - Ensure the solvent has a boiling point lower than the melting point of the compound.- Use a larger volume of solvent to create a less saturated solution.- Allow the solution to cool more slowly to promote crystal formation over oiling.- Consider a pre-purification step like column chromatography to remove impurities. |
| Poor Separation in Column Chromatography | Incorrect solvent system (eluent polarity is too high or too low); Co-elution of impurities with the desired product; Column overloading. | - Optimize the eluent system using TLC with various solvent mixtures (e.g., hexane/ethyl acetate). An ideal Rf value for the product is around 0.3.- If impurities are very close in polarity, consider using a different stationary phase (e.g., alumina) or a longer column for better resolution.- Ensure the amount of crude product loaded onto the column is appropriate for its size. |
| Product Decomposition on Silica Gel | Aldehydes can be sensitive to the acidic nature of silica gel, potentially leading to acetal formation if alcohols are used as solvents. | - Deactivate the silica gel by treating it with a small amount of a non-nucleophilic base like triethylamine before packing the column.- Avoid using alcohol-based solvents in the eluent if possible. |
| Inaccurate Purity Assessment | The analytical method is not optimized for the compound; Co-eluting impurities in HPLC; Residual solvent presence. | - Develop a specific HPLC method with a suitable column (e.g., C18) and mobile phase to ensure good separation of the product from potential impurities.- Use a combination of analytical techniques such as HPLC, ¹H NMR, and Mass Spectrometry for a comprehensive purity analysis. ¹H NMR can be particularly useful for identifying and quantifying residual solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the initial purification of crude this compound after synthesis?
A1: The most common and effective method for the initial purification is column chromatography. This technique is excellent for separating the desired product from unreacted starting materials and significant side-products generated during the synthesis, which is often a Vilsmeier-Haack reaction.
Q2: Which solvent system is recommended for column chromatography of this compound?
A2: A good starting point for a solvent system is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. Based on the purification of similar compounds like 4-chloro-3-formylcoumarin, a ratio of hexane/ethyl acetate (8:2) has been shown to be effective.[1][2] It is crucial to first determine the optimal solvent system by running TLC plates with different solvent ratios to achieve good separation (an Rf value of ~0.3 for the product is often ideal).
Q3: My compound has been purified by column chromatography, but I still see minor impurities. What is the next step?
A3: For final purification to obtain a high-purity compound, recrystallization is the recommended method. For a related compound, 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde, recrystallization from ethanol was successful.[3] You may need to screen different solvents or solvent mixtures to find the ideal conditions where the compound has high solubility in the hot solvent and low solubility when cold. Common solvent systems for recrystallization include ethanol, ethyl acetate/hexane, and acetone/hexane.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful method for quantifying purity. Additionally, ¹H NMR spectroscopy is essential not only for structural confirmation but also for detecting and quantifying any residual solvents or proton-containing impurities. Mass spectrometry will confirm the molecular weight of the synthesized compound. A purity of >95% is generally required for compounds intended for biological testing.
Q5: I am observing product degradation during purification. What could be the cause and how can I prevent it?
A5: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for extended periods. It is advisable to handle the compound under an inert atmosphere (like nitrogen or argon) when possible and to store it in a cool, dark place. As mentioned in the troubleshooting guide, aldehydes can also be sensitive to acidic conditions, so deactivating silica gel with triethylamine for column chromatography can prevent degradation.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
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Crude this compound
-
Silica gel (60-120 mesh)
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Hexane (analytical grade)
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Ethyl acetate (analytical grade)
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Triethylamine (optional)
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Glass column with stopcock
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Cotton or glass wool
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Sand
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Beakers, flasks, and collection tubes
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TLC plates, chamber, and UV lamp
Procedure:
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Slurry Preparation: Prepare a slurry of silica gel in hexane. If deactivation is needed, add a few drops of triethylamine to the slurry.
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Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles. Add another thin layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., hexane/ethyl acetate, 8:2). Maintain a constant flow rate.
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol describes the general procedure for recrystallizing this compound.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol, or a mixture like ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional)
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until it does.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. For better yields, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Visualizations
Caption: Purification workflow for this compound.
References
- 1. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde and Other Chromene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The chromene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the predicted profile of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde against other known chromene derivatives, based on available experimental data for structurally related compounds. Due to the absence of direct experimental data for this compound in the reviewed literature, this guide extrapolates its potential properties and performance based on established structure-activity relationships (SAR) within the chromene class.
Introduction to Chromene Derivatives
Chromenes, also known as benzopyrans, are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyran ring. This core structure is prevalent in a variety of natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The versatility of the chromene scaffold allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles. The 3-carbaldehyde functional group, in particular, serves as a versatile synthetic handle for further molecular elaborations.[3]
Predicted Profile of this compound
The specific substitution pattern of a chloro group at the 4-position and a fluoro group at the 6-position is anticipated to modulate the biological activity of the 2H-chromene-3-carbaldehyde core. Halogenation is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.
Anticipated Biological Activities:
-
Anticancer Activity: Halogenated chromenes have demonstrated significant cytotoxic effects against various cancer cell lines.[1][4][5] The presence of both chloro and fluoro substituents may enhance anticancer potency.
-
Antimicrobial Activity: Halogen atoms on the chromene ring have been shown to be important for anti-staphylococcal potential.[6][7] The combined electronic effects of chlorine and fluorine could lead to potent antimicrobial properties.[8]
Comparative Performance Data
The following tables summarize experimental data for various chromene derivatives, providing a basis for predicting the performance of this compound.
Table 1: Anticancer Activity of Substituted Chromene Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aryl-3-nitro-2H-chromenes | Various | 1-8 | [6][7] |
| 4H-Benzo[h]chromenes | MCF-7, HCT-116, HepG-2 | 0.7-3.0 | [4] |
| Chromeno[2,3-d]pyrimidines | HT-29 | > Doxorubicin | [5] |
| Chromene derivative 5 | HepG-2 | > Doxorubicin | [5] |
| Chromene derivative 6 | MCF-7 | > Doxorubicin | [5] |
Table 2: Antimicrobial Activity of Halogenated Chromene Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Tri-halogenated 3-nitro-2H-chromenes | S. aureus, S. epidermidis | 1-8 | [6][7] |
| Mono-halogenated 3-nitro-2H-chromenes | S. aureus, S. epidermidis | 8-32 | [6][7] |
| 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one | B. cereus, B. coagulans, S. faecalis | 0.75 mg/mL | [9] |
| 4-Butylamino-chromen-2-one derivatives | S. aureus, E. coli, Klebsiella | Bacteriostatic/Bactericidal | [10] |
Experimental Protocols
General Synthesis of 4-chloro-2H-chromene-3-carbaldehydes via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, and it can be applied to the synthesis of 4-chloro-2H-chromene-3-carbaldehydes from the corresponding 2H-chromen-4-ones.[11][12][13][14]
Materials:
-
Substituted 2H-chromen-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Appropriate solvent (e.g., dichloromethane)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
To a solution of the substituted 2H-chromen-4-one in the chosen solvent, add DMF.
-
Cool the mixture in an ice bath.
-
Add phosphorus oxychloride dropwise to the cooled solution while stirring.
-
Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization or column chromatography.
A detailed protocol for the synthesis of the related 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde from flavanone involves stirring with phosphorus oxychloride for 6-7 hours, followed by quenching with ice-cold water.[15][16]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG-2)
-
Complete cell culture medium
-
Synthesized chromene derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the chromene derivatives and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Synthesized chromene derivatives
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare serial dilutions of the chromene derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 3. 4-chloro-2H-chromene-3-carbaldehyde: A Valid Scaffold in Organic Synthesis and Future Molecules for Healthcare and Energy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. – Oriental Journal of Chemistry [orientjchem.org]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. ijpcbs.com [ijpcbs.com]
- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 15. 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.iucr.org [journals.iucr.org]
A Comparative Analysis of the Reactivity of 4-Chloro- and 4-Bromo-2H-Chromene-3-Carbaldehyde in Synthetic Transformations
Theoretical Underpinnings of Reactivity
The primary determinant of reactivity for 4-chloro- and 4-bromo-2H-chromene-3-carbaldehyde in many reactions is the nature of the carbon-halogen (C-X) bond at the 4-position. In both nucleophilic substitution and palladium-catalyzed cross-coupling reactions, the C-X bond is cleaved. The relative ease of this cleavage dictates the reactivity of the molecule.
The bond dissociation energy of a C-Br bond is lower than that of a C-Cl bond. Consequently, the C-Br bond is weaker and more easily broken. Furthermore, the resulting bromide anion (Br-) is a better leaving group than the chloride anion (Cl-) because it is a weaker base and can better stabilize the negative charge over its larger atomic radius.
This fundamental difference in bond strength and leaving group ability leads to the general reactivity trend: I > Br > Cl > F in both nucleophilic substitution (SN1 and SN2) and the oxidative addition step of palladium-catalyzed cross-coupling reactions. Therefore, it is theoretically expected that 4-bromo-2H-chromene-3-carbaldehyde will be more reactive than 4-chloro-2H-chromene-3-carbaldehyde in reactions involving the cleavage of the C-X bond.
Synthesis of 4-Halo-2H-Chromene-3-Carbaldehydes
Both 4-chloro- and 4-bromo-2H-chromene-3-carbaldehydes can be synthesized from readily available starting materials. The Vilsmeier-Haack reaction is a common method for their preparation.
Experimental Protocol: Synthesis of 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde[1][2][3]
A common synthetic route to 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde involves the treatment of a flavanone with a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
-
Reactants: Flavanone, Phosphorus Oxychloride (POCl3), Dimethylformamide (DMF).
-
Procedure: To a stirred solution of flavanone in DMF at 0°C, POCl3 is added dropwise. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is quenched by pouring it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and can be further purified by recrystallization.
Experimental Protocol: Synthesis of 4-Bromo-2H-chromenes[4]
The synthesis of 4-bromo-2H-chromenes can be achieved from the corresponding chroman-4-ones using phosphorus tribromide (PBr3).
-
Reactants: Chroman-4-one, Phosphorus Tribromide (PBr3).
-
Procedure: The chroman-4-one is treated with PBr3, often in a suitable solvent. The reaction conditions may vary depending on the specific substrate. The product, a 4-bromo-2H-chromene, can be isolated and purified using standard techniques.
Comparative Reactivity in Key Transformations
The enhanced reactivity of the bromo derivative is expected to manifest in milder reaction conditions, shorter reaction times, and potentially higher yields compared to the chloro analog.
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, a nucleophile displaces the halide at the 4-position. Due to the superior leaving group ability of bromide, 4-bromo-2H-chromene-3-carbaldehyde is expected to undergo these reactions more readily than its chloro counterpart.
Table 1: Theoretical Comparison of Reactivity in Nucleophilic Substitution
| Feature | 4-Chloro-2H-chromene-3-carbaldehyde | 4-Bromo-2H-chromene-3-carbaldehyde |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| C-X Bond Strength | Stronger | Weaker |
| Leaving Group Ability | Good | Excellent |
| Expected Reactivity | Lower | Higher |
| Typical Reaction Conditions | More forcing (e.g., higher temperatures, stronger nucleophiles) | Milder (e.g., lower temperatures, wider range of nucleophiles) |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for C-C bond formation. The first and often rate-determining step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.
Consistent with the principles of C-X bond reactivity, aryl and vinyl bromides are generally more reactive than their corresponding chlorides in these transformations. This allows for the use of milder reaction conditions and often results in higher yields for the bromo-substituted substrates.
Table 2: Theoretical Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling
| Feature | 4-Chloro-2H-chromene-3-carbaldehyde | 4-Bromo-2H-chromene-3-carbaldehyde |
| Substrate | Vinyl Chloride | Vinyl Bromide |
| Oxidative Addition Rate | Slower | Faster |
| Catalyst Loading | Potentially higher | Typically lower |
| Ligand Requirements | Often requires more specialized, electron-rich ligands | Can often be achieved with a broader range of standard ligands |
| Reaction Temperature | Generally higher | Generally lower |
| Expected Yields | Good to excellent with optimized conditions | Generally higher under milder conditions |
Experimental Observations (Representative)
While a direct head-to-head comparison is elusive in the literature, individual studies on the reactivity of 4-chloro- and 4-bromo-2H-chromene derivatives support the theoretical predictions.
-
4-Chloro-2H-chromene-3-carbaldehydes have been shown to undergo reactions with various nucleophiles, including aryl isocyanides and potassium fluoride, to yield more complex heterocyclic systems. These reactions often require specific conditions to proceed efficiently.
-
4-Bromo-2H-chromenes are noted for their conversion to highly reactive lithio derivatives. This transformation underscores the lability of the C-Br bond and provides a versatile entry point for the introduction of a wide range of substituents at the 4-position through reaction with various electrophiles.
Conclusion
Based on fundamental principles of organic chemistry, 4-bromo-2H-chromene-3-carbaldehyde is the more reactive of the two congeners in reactions involving the cleavage of the carbon-halogen bond. This heightened reactivity, stemming from the weaker C-Br bond and the superior leaving group ability of bromide, makes it a more attractive substrate for transformations such as nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, where milder conditions and potentially higher yields can be expected.
The choice between the chloro and bromo derivative will ultimately depend on a balance of factors including the desired reactivity, the specific transformation being undertaken, and the commercial availability and cost of the starting materials. For syntheses requiring more forcing conditions or where the higher stability of the starting material is advantageous, the 4-chloro derivative may be a suitable choice. However, for rapid and efficient diversification of the 2H-chromene-3-carbaldehyde scaffold, the 4-bromo analog is predicted to be the superior synthetic intermediate. Further experimental studies involving a direct comparison of these two substrates under identical conditions would be invaluable for a more definitive quantitative assessment.
Validating the Structure of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde: A Comparative NMR Guide
For Immediate Release
This guide provides a detailed analysis for the structural validation of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of published experimental spectra for this specific compound, this document presents a predicted NMR dataset based on established spectroscopic principles and comparative data from related structures. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis to aid in the identification and confirmation of this molecule.
Predicted NMR Data for this compound
The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for the target molecule. These predictions are derived from the analysis of substituent effects (chlorine and fluorine) on the 2H-chromene scaffold and general NMR principles.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 (CH₂) | ~4.9 - 5.1 | s | - |
| H-4 (CH) | - | - | - |
| H-5 | ~7.3 - 7.5 | dd | J(H-5, H-7) ≈ 2.5, J(H-5, F-6) ≈ 8.5 |
| H-7 | ~7.0 - 7.2 | ddd | J(H-7, H-8) ≈ 8.5, J(H-7, F-6) ≈ 4.5, J(H-7, H-5) ≈ 2.5 |
| H-8 | ~6.9 - 7.1 | dd | J(H-8, H-7) ≈ 8.5, J(H-8, F-6) ≈ 0.5 |
| CHO | ~9.8 - 10.2 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~65 - 68 |
| C-3 | ~125 - 128 |
| C-4 | ~135 - 138 |
| C-4a | ~120 - 123 |
| C-5 | ~118 - 121 (d, J(C-5, F-6) ≈ 24 Hz) |
| C-6 | ~158 - 162 (d, J(C-6, F-6) ≈ 245 Hz) |
| C-7 | ~115 - 118 (d, J(C-7, F-6) ≈ 8 Hz) |
| C-8 | ~119 - 122 (d, J(C-8, F-6) ≈ 2 Hz) |
| C-8a | ~150 - 153 |
| CHO | ~188 - 192 |
Comparative NMR Data of an Alternative Structure
For comparative purposes, the experimental NMR data for a structurally related compound, 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, is presented below. While the core is a coumarin (2-oxo-2H-chromene), this data provides insight into the chemical shifts of a substituted chromene aldehyde.
Table 3: Experimental NMR Data for 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde
| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |
| Chemical Shift (ppm) | Assignment |
| 10.13 | s, 1H (CHO) |
| 8.26 | s, 1H (H-4) |
| 7.41 | d, J=9.0 Hz, 1H (H-5) |
| 6.64 | dd, J=9.0, 2.5 Hz, 1H (H-6) |
| 6.49 | d, J=2.4 Hz, 1H (H-8) |
| 3.48 | q, J=7.2 Hz, 4H (NCH₂CH₃) |
| 1.26 | t, J=7.2 Hz, 6H (NCH₂CH₃) |
Experimental Protocols
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the NMR spectra on a spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of at least 0-12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0-220 ppm.
-
Acquire a large number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using NMR data.
Caption: Workflow for NMR-based structural validation.
single-crystal X-ray structure of a 4-chloro-6-fluoro-2H-chromene derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the single-crystal X-ray structures of halogenated chromene derivatives, offering insights into their molecular geometries and crystal packing. While the specific single-crystal X-ray structure for a 4-chloro-6-fluoro-2H-chromene derivative was not found in the public domain, this guide presents a detailed comparison with structurally related halogenated chromene compounds for which crystallographic data is available. The information herein is intended to support research and development efforts in medicinal chemistry and materials science where the chromene scaffold is a key structural motif.
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for two related halogenated chromone derivatives, providing a basis for structural comparison. These compounds, a 6-fluoro and a 6-chloro substituted 4-oxo-4H-chromene-3-carbaldehyde, offer valuable insights into the effects of halogen substitution on the crystal lattice.
| Parameter | 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde[1][2] | 6-chloro-4-oxo-4H-chromene-3-carbaldehyde[1] |
| Formula | C₁₀H₅FO₃ | C₁₀H₅ClO₃ |
| Molecular Weight | 192.15[1][2] | - |
| Crystal System | Monoclinic[1][2] | - |
| Space Group | P2₁/n[1] | - |
| a (Å) | 7.8530 (19)[1][2] | - |
| b (Å) | 5.6020 (17)[1][2] | - |
| c (Å) | 17.987 (5)[1][2] | - |
| β (˚) | 95.09 (2)[1][2] | - |
| Volume (ų) | 788.2 (4)[1][2] | - |
| Z | 4[1][2] | - |
| Temperature (K) | 100[1] | - |
| Radiation | Mo Kα[1][2] | - |
| R-factor | 0.036[1] | - |
Experimental Protocols
The determination of a single-crystal X-ray structure is a critical step in unequivocally establishing the three-dimensional arrangement of atoms in a molecule. The general workflow for such an analysis is outlined below.
Single-Crystal X-ray Diffraction Workflow
Caption: General workflow for single-crystal X-ray structure determination.
Methodology for 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde:
Single crystals of the compound were obtained through the slow evaporation of an ethyl acetate solution at room temperature.[1][2] A suitable crystal was selected and mounted on a Rigaku AFC-7R diffractometer.[1] Data collection was performed at 100 K using Mo Kα radiation (λ = 0.71069 Å).[1][2] The structure was solved and refined using established crystallographic software packages.[1]
Structural Insights and Comparison
The crystal structure of 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde reveals an essentially planar chromone unit.[1][2] In the crystal, molecules are linked by C—H···O hydrogen bonds and π—π stacking interactions between the chromone units, forming a three-dimensional architecture.[1] Interestingly, a comparison with the bromo and chloro analogues shows a trend in the formation of halogen bonds.[1] While halogen bonding is observed in the crystal structure of 6-bromo-4-oxo-4H-chromene-3-carbaldehyde, it is absent in both the 6-chloro and 6-fluoro derivatives.[1] This observation highlights the decreasing propensity for halogen bonding as the size of the halogen and its σ-hole decreases from bromine to fluorine.[1]
Conclusion
The analysis of single-crystal X-ray structures of halogenated chromene derivatives provides invaluable information for understanding structure-property relationships. While the specific structure of a 4-chloro-6-fluoro-2H-chromene derivative remains to be determined, the comparative data presented here for related compounds offers a solid foundation for predicting its structural features and crystal packing behavior. The detailed experimental protocols and workflow diagrams serve as a practical guide for researchers undertaking the crystallographic analysis of novel chromene derivatives. Further studies to synthesize and crystallize the target 4-chloro-6-fluoro-2H-chromene derivative are encouraged to expand the structural database and deepen our understanding of this important class of heterocyclic compounds.
References
The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Chromenes
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the enhanced bioactivity of fluorinated chromenes, supported by experimental data.
The introduction of fluorine into the chromene scaffold, a privileged structure in medicinal chemistry, has been shown to significantly modulate the physicochemical and biological properties of the resulting derivatives. Strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and ultimately lead to increased potency and selectivity. This guide delves into a comparative analysis of these effects, supported by quantitative data from key biological assays.
Data Presentation: Quantitative Comparison of Bioactivity
The following tables summarize the comparative bioactivity of fluorinated and non-fluorinated chromenes and related heterocyclic compounds. The data illustrates the significant impact of fluorine substitution on various therapeutic targets.
Table 1: Anticancer Activity
The introduction of a fluorine atom to the chromene scaffold has been shown to enhance cytotoxic activity against various cancer cell lines. In a study on indole-substituted chromenes, the presence of a fluorine atom at the 5th position of the indole ring resulted in the most potent compounds against all tested cell lines.
| Compound Class | Compound | Substitution | Cancer Cell Line | IC50 (µM) |
| Indole-substituted Chromene | Compound 150c | 5-Fluoro | MCF-7 | 7.9 |
| A549 | 8.5 | |||
| PC-3 | 9.1 | |||
| Compound 150a | Non-fluorinated | MCF-7 | >100 | |
| A549 | >100 | |||
| PC-3 | >100 |
Data sourced from a comprehensive review on chromene derivatives as potent anti-cancer agents.[1]
Table 2: Antimicrobial Activity
Halogenation of the chromene structure has been demonstrated to be a viable strategy for increasing antibacterial potency. Studies on 2-aryl-3-nitro-2H-chromenes have shown that tri-halogenated derivatives exhibit significantly lower Minimum Inhibitory Concentrations (MIC) against multidrug-resistant bacteria compared to their mono-halogenated counterparts.
| Compound Class | Compound | Substitution | Bacterial Strain | MIC (µg/mL) |
| 2-Aryl-3-nitro-2H-chromene | Tri-halogenated derivative | 6-Bromo, 8-Chloro | S. aureus (MDR) | 4 |
| S. epidermidis (MDR) | 1-4 | |||
| Mono-halogenated analogue | 6-Bromo or 8-Chloro | S. aureus (MDR) | 32-64 | |
| S. epidermidis (MDR) | 16-32 |
Data from a study on halogenated 3-nitro-2H-chromenes as potential agents against multidrug-resistant bacteria.[2]
Table 3: Anti-inflammatory and Enzyme Inhibition Activity
Fluorination has been shown to enhance the inhibitory activity of chromene-related structures against key enzymes implicated in inflammation and other diseases. While direct comparative data for a single fluorinated versus non-fluorinated chromene is not always available in a single study, the general trend indicates that the electron-withdrawing nature of fluorine contributes to increased potency.
| Bioactivity | Compound Class | Compound | Substitution | Target | Potency |
| Antioxidant Activity | Flavone | 3-Fluoro-3',4',5'-trihydroxyflavone | 3-Fluoro | DPPH radical | EC50 = 0.24 µg/mL |
| 3',4',5'-Trihydroxyflavone | Non-fluorinated | DPPH radical | EC50 = 0.33 µg/mL | ||
| SIRT2 Inhibition | Chroman-4-one | Halogenated derivatives | 6- and 8- (e.g., Br, Cl) | SIRT2 | Generally enhanced activity |
| 7-Fluoro derivative | 7-Fluoro | SIRT2 | Weak inhibitory activity | ||
| COX-2 Inhibition | Rutaecarpine derivative | Fluoro-2-Methoxyrutaecarpine (F-RUT) | Fluorinated | COX-2 | Enhanced selective inhibition |
| Rutaecarpine (RUT) | Non-fluorinated | COX-2 | Less potent inhibition |
Antioxidant activity data from a comparative guide on fluorinated chroman derivatives.[3] SIRT2 inhibition information synthesized from studies on chroman-4-one and chromone-based SIRT2 inhibitors.[3][4][5][6] COX-2 inhibition data from a study on fluorine-modified rutaecarpine.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (fluorinated and non-fluorinated chromenes) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
-
Bacterial Strains: Standard and multidrug-resistant bacterial strains (e.g., Staphylococcus aureus, Staphylococcus epidermidis) are used.
-
Inoculum Preparation: Bacterial colonies are suspended in a sterile broth to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Compound Dilution: The test compounds are serially diluted in a cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Enzyme Inhibition Assay (e.g., COX-2, SIRT2)
-
Reagents: Recombinant human enzyme (e.g., COX-2, SIRT2), a suitable substrate (often fluorogenic), and necessary cofactors (e.g., NAD+ for SIRT2) are required.
-
Assay Buffer: A specific buffer is prepared to ensure optimal enzyme activity.
-
Reaction Mixture: The enzyme is pre-incubated with various concentrations of the test compounds in the assay buffer.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate (and cofactors, if required).
-
Signal Measurement: The reaction progress is monitored by measuring the change in fluorescence or absorbance over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of enzyme inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.[3]
Visualizations
Generalized Workflow for Bioactivity Screening
Caption: A generalized workflow for the screening and identification of bioactive fluorinated chromenes.
Signaling Pathway: COX-2 Inhibition in Inflammation
Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition by fluorinated chromenes.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Computational and Experimental Guide to Chromene Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational and experimental data on chromene derivatives, with a specific focus on elucidating the potential properties of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde. While direct computational studies on this specific molecule are not extensively available in public literature, this document compiles and compares data from closely related analogs to forecast its potential biological activities and physicochemical properties. The information is intended to guide further research and application in drug development.
Introduction to Chromene Scaffolds
Chromene derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules.[1][2] The versatility of the chromene ring system, with its various substitution patterns, allows for a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects.[3][4][5] The 4-chloro-2H-chromene-3-carbaldehyde scaffold, in particular, is recognized for its reactivity and utility in the synthesis of diverse and complex molecules for healthcare and energy applications.[6]
This guide will focus on a comparative analysis of published data on various chromene derivatives to infer the potential characteristics of this compound.
Computational Analysis of Chromene Derivatives: A Comparative Overview
In silico methods are pivotal in modern drug discovery for predicting the biological activity and pharmacokinetic properties of novel compounds. For chromene derivatives, computational studies, including molecular docking and Density Functional Theory (DFT), have been instrumental in identifying potential therapeutic targets and understanding structure-activity relationships (SAR).
Molecular Docking Studies
Molecular docking simulations predict the binding affinity and orientation of a ligand within the active site of a target protein. This information is crucial for assessing the potential of a compound as an inhibitor or modulator of protein function.
Table 1: Comparative Molecular Docking Data of Various Chromene Derivatives
| Compound/Derivative Class | Target Protein | Docking Score (kcal/mol) / Inhibition Constant (Ki) | Potential Therapeutic Area | Reference |
| 4-Phenyl-4H-chromene analogues | Estrogen Receptor, Tubulin Receptor, TNF-α | Higher than unsubstituted parent compound and standard drug Tamoxifen | Anticancer, Anti-inflammatory | [3] |
| Indolyl-4H-chromene derivatives | DNA gyrase B, Topoisomerase IV ParE | Ki values of 278.60 nM and 2.21 nM for the most active compound | Antibacterial | [4] |
| Chromeno[2,3-b]pyridine derivatives | Rab23 protein | Binding affinities ranging from -7.5 to -7.9 kcal/mol for the most potent compounds | Anticancer | [7] |
| Benzo[h]chromene based azo dyes | E. coli DNA gyrase B | - | Antimicrobial | [8] |
| Imino-2H-chromene derivatives | BACE1, Butyrylcholinesterase (BuChE) | IC50 of 6.31 μM (BACE1) and 3.3 μM (BuChE) for the most potent compounds | Anti-Alzheimer's | [5] |
Based on these findings, it can be inferred that this compound, with its reactive aldehyde group and halogen substitutions, could exhibit significant binding affinities to various biological targets. The chloro and fluoro groups can participate in halogen bonding and other non-covalent interactions, potentially enhancing binding to target proteins.[9][10]
DFT and Frontier Molecular Orbital Analysis
Density Functional Theory (DFT) calculations are employed to understand the electronic properties of molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule.
Table 2: DFT and FMO Data for Representative Chromene Derivatives
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Key Finding | Reference |
| Benzo[h]chromene based azo dyes | Not specified | Not specified | Not specified | Theoretical calculations were performed to quantify FMO energy levels and their energy gaps. | [8] |
While specific HOMO-LUMO data for a broad range of chromenes is not detailed in the provided search results, the application of DFT in the study of benzo[h]chromene derivatives highlights its importance in characterizing the electronic properties and reactivity of these compounds.[8] For this compound, the electron-withdrawing nature of the chloro, fluoro, and carbaldehyde groups is expected to influence its electronic properties and reactivity.
Experimental Data on Chromene Derivatives
Experimental validation is essential to confirm the predictions from computational models. The following sections summarize key experimental findings for various chromene derivatives.
Synthesis and Characterization
The synthesis of chromene derivatives often involves one-pot multicomponent condensation reactions.[4][7] For instance, 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde can be synthesized from flavanone using phosphorus oxychloride.[1][2] The structural characterization of these compounds is typically achieved through spectroscopic methods such as IR, NMR (¹H and ¹³C), and mass spectrometry, as well as single-crystal X-ray diffraction.[1][2][7][8][9][10][11]
Experimental Protocol: Synthesis of 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde [1][2]
-
To a round-bottom flask, add flavanone (0.1 g).
-
Add phosphorus oxychloride (16 ml) to the flask.
-
Stir the reaction mixture for 6-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry it.
-
Recrystallize the crude product from an ethanol solution to obtain the purified compound.
Biological Activity
In vitro and in vivo studies have demonstrated a wide spectrum of biological activities for chromene derivatives.
Table 3: Summary of Experimental Biological Activity of Chromene Derivatives
| Compound/Derivative Class | Biological Activity | Assay Method | Key Findings | Reference |
| Indolyl-4H-chromene derivatives | Antibacterial | Agar well diffusion, Minimum Inhibition Concentration (MIC) | MIC values of 10 µg/mL to 25 µg/mL against various bacterial strains. | [4] |
| Benzo[h]chromene based azo dyes | Antimicrobial, Antiproliferative | Agar well diffusion, Cytotoxicity assays (HCT-116, HepG-2, MCF-7 cell lines) | Some compounds were more efficacious against Syncephalastrum racemosum than reference drugs. | [8] |
| Imino-2H-chromene derivatives | Anti-Alzheimer's (BACE1 and BuChE inhibition, neuroprotection) | In vitro enzymatic assays, Aβ-induced PC12 cell damage assay | One derivative showed 32.3% neuroprotection at 25 µM. | [5] |
| 4-Methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde | Antiulcer | Not specified | Found to possess high antiulcer activity. | [12] |
| Furo[3,2-g]chromene-6-carbaldehyde derivatives | Multi-target inhibition (cholinesterases, β-secretase, COX-2, LOX-5/15) | In vitro enzymatic assays | Moderate inhibition of COX-2 and lipoxygenases. | [13] |
The diverse biological activities of chromene derivatives underscore the potential of this compound as a lead compound for drug discovery in various therapeutic areas. The presence of halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
Visualizing Computational and Biological Pathways
General Computational Workflow for Drug Discovery
The following diagram illustrates a typical computational workflow used in the discovery and analysis of novel drug candidates like chromene derivatives.
Caption: A generalized computational drug discovery workflow.
Hypothetical Signaling Pathway Inhibition
Based on the observed anticancer and anti-inflammatory activities of many chromene derivatives, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in these diseases, such as the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
This comparative guide consolidates computational and experimental data on a variety of chromene derivatives to provide insights into the potential of this compound as a valuable scaffold in drug discovery. The compiled data suggest that this molecule is likely to possess significant biological activity, warranting further investigation.
Future research should focus on the synthesis and in vitro screening of this compound against a panel of therapeutic targets, guided by the computational predictions outlined in this guide. Subsequent lead optimization, informed by detailed SAR studies, could pave the way for the development of novel therapeutics based on this promising chromene scaffold.
References
- 1. 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Indolyl-4H-Chromene Derivatives as Antibacterial Agents: Synthesis, in Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-chloro-2H-chromene-3-carbaldehyde: A Valid Scaffold in Organic Synthesis and Future Molecules for Healthcare and Energy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Insights into the Reactions of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reactivity of key intermediates is paramount. This guide provides a comparative analysis of the mechanistic studies surrounding the reactions of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde, a versatile scaffold in organic synthesis. We delve into its synthesis, reactivity with nucleophiles, and compare its performance with alternative synthetic strategies, supported by experimental data and detailed protocols.
Synthesis of this compound
The primary route to obtaining 4-chloro-2H-chromene-3-carbaldehydes is through the Vilsmeier-Haack reaction of corresponding flavanones.[1][2][3][4] This reaction involves the formylation of an activated aromatic system using a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5][6] For the synthesis of the 6-fluoro substituted target molecule, the corresponding 6-fluoroflavanone would be the required starting material.
An alternative approach to the 2H-chromene-3-carbaldehyde core involves an organocatalytic enantioselective domino oxa-Michael/aldol condensation reaction between salicylaldehydes and α,β-unsaturated aldehydes.[7][8]
Reactions of this compound
The presence of both a chlorine atom at the 4-position and an aldehyde group at the 3-position makes this molecule a versatile intermediate for a variety of chemical transformations, including nucleophilic and electrophilic substitutions.[1]
Halogen-Exchange (Halex) Fluorination: An Unexpected Cascade
A notable reaction of 4-chloro-2H-chromene-3-carbaldehydes is the halogen-exchange (Halex) fluorination. While the intended outcome is the substitution of the chlorine atom with fluorine, studies on the non-fluorinated analogue (4-chloro-2H-chromene-3-carbaldehyde) reveal an unexpected cascade reaction when treated with potassium fluoride (KF) in dimethyl sulfoxide (DMSO).[9] This reaction does not yield the expected 4-fluoro-2H-chromene-3-carbaldehyde but instead leads to the formation of 2,3-dihydro-3,3'-methylenebischromones.[9]
The proposed mechanism for this transformation is initiated by the Halex reaction, followed by a series of intermolecular reactions between the initially formed 4-fluoro intermediate and unreacted starting material or other intermediates.
Organocatalytic Conjugate Addition
Another key reaction is the organocatalytic conjugate addition of nucleophiles to the α,β-unsaturated aldehyde system. For instance, the reaction of 6-chloro-2H-chromene-3-carbaldehyde with nitromethane, catalyzed by prolinol triethylsilyl ether, proceeds with excellent yield and diastereoselectivity.[10] This highlights the potential for creating highly functionalized chroman derivatives from the this compound scaffold.
Comparison with Alternative Synthetic Methodologies
While the Vilsmeier-Haack reaction provides a robust method for synthesizing the 4-chloro-2H-chromene-3-carbaldehyde scaffold, other catalytic approaches offer different advantages, such as milder conditions or enantioselectivity.
| Method | Key Features | Yield | Conditions | Reference |
| Vilsmeier-Haack Reaction | Forms the 4-chloro-2H-chromene-3-carbaldehyde scaffold from flavanones. | Good to excellent | POCl₃, DMF | [1][2] |
| Organocatalytic Domino Reaction | Enantioselective synthesis of the 2H-chromene core from salicylaldehydes and enals. | Moderate to high | Organocatalyst (e.g., diarylprolinol silyl ether) | [7][8] |
| Halex Fluorination Cascade | Unexpected formation of dimeric chromone structures. | - | KF, DMSO | [9] |
| Organocatalytic Conjugate Addition | Addition of nucleophiles to the chromene-3-carbaldehyde. | Excellent | Prolinol triethylsilyl ether, benzoic acid, methanol | [10] |
Experimental Protocols
General Procedure for Vilsmeier-Haack Reaction of Flavanones: [1] To a solution of the appropriate flavanone in N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried to afford the 4-chloro-2H-chromene-3-carbaldehyde derivative.
General Procedure for Organocatalytic Conjugate Addition: [10] To a solution of the 2H-chromene-3-carbaldehyde and a nitroalkane in a suitable solvent (e.g., methanol), an organocatalyst (e.g., prolinol triethylsilyl ether) and an additive (e.g., benzoic acid) are added. The reaction is stirred at room temperature until completion, as monitored by TLC. The product is then purified by column chromatography.
References
- 1. 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 4-Chloro-2-phenyl-2<i>H</i>-chromene-3-carbaldehyde – Kudos: Growing the influence of research [growkudos.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
A Spectroscopic Comparison of 2H-Chromene-3-carbaldehydes for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The 2H-chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of this core, particularly with a carbaldehyde group at the 3-position, provides a versatile synthetic handle for the creation of diverse chemical libraries. This guide offers a comparative overview of the key spectroscopic characteristics of substituted 2H-chromene-3-carbaldehydes, providing essential data for compound identification, characterization, and further development.
Data Presentation: A Comparative Spectroscopic Analysis
The following tables summarize the key spectroscopic data for a selection of 2H-chromene-3-carbaldehydes. These compounds, featuring different substituents on the aromatic ring, illustrate the influence of electronic effects on their spectral properties.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
The ¹H NMR spectra of 2H-chromene-3-carbaldehydes are characterized by distinct signals for the aldehydic proton, the vinylic proton at C4, and the methylene protons at C2. The chemical shifts of the aromatic protons are influenced by the nature and position of the substituents.
| Compound | Solvent | -CHO (s) | H-4 (s) | H-2 (s) | Aromatic Protons (m) | Ref. |
| 2H-Chromene-3-carbaldehyde | CDCl₃ | ~9.65 | ~7.50 | ~4.85 | 6.85-7.25 | [1] |
| 6-Chloro-2H-chromene-3-carbaldehyde | CDCl₃ | ~9.63 | ~7.48 | ~4.86 | 7.15-7.28 | [1] |
| 6-Bromo-2H-chromene-3-carbaldehyde | CDCl₃ | ~9.62 | ~7.45 | ~4.85 | 7.20-7.40 | [2] |
| 8-Methoxy-2H-chromene-3-carbaldehyde | CDCl₃ | ~9.68 | ~7.55 | ~4.90 | 6.80-7.00 | [3] |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
The ¹³C NMR spectra provide valuable information on the carbon skeleton of the chromene core. Key resonances include the aldehydic carbon, the olefinic carbons of the pyran ring, and the aromatic carbons.
| Compound | Solvent | C=O | C-3 | C-4 | C-2 | Aromatic Carbons | Ref. |
| 2H-Chromene-3-carbaldehyde | CDCl₃ | ~190.5 | ~135.0 | ~130.0 | ~65.0 | 116.0-155.0 | [4] |
| 6-Chloro-2H-chromene-3-carbaldehyde | CDCl₃ | ~189.8 | ~134.5 | ~131.0 | ~64.8 | 117.5-153.5 | [1] |
| 6-Bromo-2H-chromene-3-carbaldehyde | CDCl₃ | ~189.7 | ~134.4 | ~131.5 | ~64.7 | 117.0-154.0 | [2] |
| 8-Methoxy-2H-chromene-3-carbaldehyde | CDCl₃ | ~190.8 | ~135.5 | ~128.0 | ~65.2 | 112.0-145.0 | [3] |
Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data
IR spectroscopy is crucial for identifying the characteristic carbonyl (C=O) and C=C stretching vibrations. UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated system.
| Compound | IR ν(C=O) (cm⁻¹) | IR ν(C=C) (cm⁻¹) | UV-Vis λmax (nm) | Ref. |
| 2H-Chromene-3-carbaldehyde | ~1680 | ~1610, ~1480 | ~320 | |
| 6-Chloro-2H-chromene-3-carbaldehyde | ~1685 | ~1605, ~1475 | ~325 | [5] |
| 6-Bromo-2H-chromene-3-carbaldehyde | ~1684 | ~1605, ~1475 | ~326 | [6] |
| 8-Methoxy-2H-chromene-3-carbaldehyde | ~1675 | ~1615, ~1490 | ~335 | [7] |
Experimental Protocols
The following section details the generalized methodologies for the synthesis and spectroscopic characterization of 2H-chromene-3-carbaldehydes.
Synthesis Protocol: Oxa-Michael-Aldol Condensation
A common and efficient method for the synthesis of 2H-chromene-3-carbaldehydes involves a domino oxa-Michael/aldol condensation reaction between a substituted salicylaldehyde and an α,β-unsaturated aldehyde, such as acrolein.
-
Reaction Setup : To a solution of the appropriately substituted salicylaldehyde (1.0 eq.) in a suitable solvent (e.g., dioxane or DMSO), a base catalyst (e.g., K₂CO₃ or pyrrolidine, 0.1-1.0 eq.) is added.
-
Addition of Reagent : Acrolein (1.1-1.5 eq.) is added to the mixture.
-
Reaction Conditions : The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from 2 to 12 hours, monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification : Upon completion, the reaction mixture is cooled, poured into water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2H-chromene-3-carbaldehyde.[4]
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (typically CDCl₃), with tetramethylsilane (TMS) as an internal standard (0 ppm).
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples can be analyzed as KBr pellets, while liquid samples or solids dissolved in a volatile solvent can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are obtained using a double-beam spectrophotometer. A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile). The spectrum is recorded over a range of 200-800 nm, and the wavelength of maximum absorption (λmax) is determined.
Mass Spectrometry (MS): Mass spectra are typically obtained using an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole). Samples are dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source. The analysis provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, confirming the molecular weight. Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS) to further elucidate the structure. Common fragmentation pathways for 2H-chromenes include the loss of CO and cleavage of the pyran ring.
Visualizations: Workflows and Biological Pathways
Spectroscopic Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel 2H-chromene-3-carbaldehyde derivative.
Caption: General workflow from synthesis to spectroscopic confirmation.
Inhibition of Wnt/β-catenin Signaling Pathway
Certain chromene derivatives have shown potential as anticancer agents by inhibiting key cellular signaling pathways. The Wnt/β-catenin pathway, which is often aberrantly activated in various cancers, is a prime target. The diagram below illustrates the canonical Wnt pathway and a potential point of inhibition by a small molecule inhibitor, such as a 2H-chromene derivative.
Caption: Inhibition of Wnt/β-catenin signaling by a small molecule.
References
- 1. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. {Supplementary Data} [rsc.org]
- 4. Crystal structure of a β-catenin/Axin complex suggests a mechanism for the β-catenin destruction complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. chemimpex.com [chemimpex.com]
Assessing the Electrophilicity of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the electrophilicity of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde, a Michael acceptor of interest in medicinal chemistry. The electrophilicity of this compound is a critical parameter influencing its reactivity with biological nucleophiles and, consequently, its potential therapeutic efficacy and toxicological profile. This document outlines both experimental and computational approaches for quantifying its electrophilicity relative to other relevant α,β-unsaturated aldehydes.
Introduction to Electrophilicity and Covalent Modifiers
In drug discovery, the design of covalent inhibitors that form a stable bond with a target protein has emerged as a powerful strategy. The reactivity of these inhibitors is governed by their electrophilic nature. The α,β-unsaturated aldehyde moiety in this compound makes it a "soft" electrophile, prone to react with soft biological nucleophiles like the thiol group of cysteine residues via a Michael addition reaction.[1][2] Understanding and quantifying the electrophilicity of such compounds is paramount for optimizing their target engagement and minimizing off-target effects.
The 2H-chromene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[3][4] The substituents on the chromene ring, such as the electron-withdrawing chloro and fluoro groups in the target molecule, are expected to significantly modulate the electrophilicity of the C=C double bond, thereby fine-tuning its reactivity.
Comparative Compounds for Electrophilicity Assessment
To provide a meaningful comparison, a selection of structurally related α,β-unsaturated aldehydes with varying electronic properties is proposed. These compounds will serve as benchmarks to contextualize the electrophilicity of this compound.
Table 1: Proposed Compounds for Comparative Electrophilicity Analysis
| Compound ID | Name | Rationale for Inclusion |
| 1 | This compound | Target Compound |
| 2 | 2H-chromene-3-carbaldehyde | Unsubstituted parent scaffold for baseline reactivity. |
| 3 | 4-chloro-2H-chromene-3-carbaldehyde | To assess the impact of the chloro group at the 4-position. |
| 4 | 6-fluoro-2H-chromene-3-carbaldehyde | To assess the impact of the fluoro group on the benzene ring. |
| 5 | Acrolein | A simple, well-characterized α,β-unsaturated aldehyde for broad comparison. |
| 6 | Cinnamaldehyde | An aromatic α,β-unsaturated aldehyde to compare the influence of the chromene ring system. |
Experimental Protocols for Assessing Electrophilicity
Kinetic Assay with a Model Nucleophile (e.g., Glutathione)
This experiment measures the rate of reaction between the electrophile and a biologically relevant nucleophile, glutathione (GSH), which contains a soft thiol group.[5] A higher reaction rate corresponds to greater electrophilicity.
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of each test compound (1-6) in a suitable solvent like DMSO.
-
Prepare a stock solution of glutathione (GSH) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.4).
-
-
Reaction Monitoring:
-
The reaction is typically monitored using UV-Vis spectroscopy by observing the disappearance of the α,β-unsaturated aldehyde's characteristic absorbance over time.
-
Alternatively, HPLC can be used to monitor the formation of the GSH-adduct and the consumption of the aldehyde.
-
-
Kinetic Analysis:
-
The reaction is performed under pseudo-first-order conditions, with a large excess of GSH.
-
The observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function.
-
The second-order rate constant (k_GSH) is obtained from the slope of a plot of k_obs versus the concentration of GSH.
-
Table 2: Hypothetical Comparative Kinetic Data
| Compound ID | Compound Name | Second-Order Rate Constant (k_GSH) (M⁻¹s⁻¹) | Relative Reactivity (Normalized to Compound 2) |
| 1 | This compound | Data to be determined | Data to be determined |
| 2 | 2H-chromene-3-carbaldehyde | Data to be determined | 1.00 |
| 3 | 4-chloro-2H-chromene-3-carbaldehyde | Data to be determined | Data to be determined |
| 4 | 6-fluoro-2H-chromene-3-carbaldehyde | Data to be determined | Data to be determined |
| 5 | Acrolein | Data to be determined | Data to be determined |
| 6 | Cinnamaldehyde | Data to be determined | Data to be determined |
NMR Spectroscopic Analysis
¹H NMR spectroscopy can be used to monitor the reaction with a model thiol and to characterize the resulting adduct, confirming a Michael addition mechanism.
Methodology:
-
Sample Preparation: A solution of the test aldehyde is prepared in a deuterated solvent (e.g., DMSO-d₆).
-
Initial Spectrum: An initial ¹H NMR spectrum is recorded.
-
Reaction Initiation: A stoichiometric amount of a model thiol (e.g., N-acetylcysteine) is added to the NMR tube.
-
Time-course Monitoring: ¹H NMR spectra are acquired at regular intervals to observe the disappearance of the signals corresponding to the vinylic protons of the α,β-unsaturated system and the appearance of new signals corresponding to the thioether adduct.
Computational Assessment of Electrophilicity
Computational chemistry provides valuable insights into the intrinsic electrophilicity of molecules, complementing experimental data. Density Functional Theory (DFT) is a commonly used method.[6][7]
Methodology:
-
Structure Optimization: The 3D structure of each compound is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Calculation of Electronic Properties:
-
LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is calculated. A lower LUMO energy generally indicates a higher electrophilicity.
-
Global Electrophilicity Index (ω): This index, defined by Parr, measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is calculated using the electronic chemical potential (μ) and chemical hardness (η). A higher ω value signifies greater electrophilicity.[8]
-
Local Electrophilicity (Fukui Function): The Fukui function can be calculated to identify the most electrophilic sites within the molecule (i.e., the β-carbon of the α,β-unsaturated system).
-
Table 3: Hypothetical Comparative Computational Data
| Compound ID | Compound Name | LUMO Energy (eV) | Global Electrophilicity Index (ω) |
| 1 | This compound | Data to be calculated | Data to be calculated |
| 2 | 2H-chromene-3-carbaldehyde | Data to be calculated | Data to be calculated |
| 3 | 4-chloro-2H-chromene-3-carbaldehyde | Data to be calculated | Data to be calculated |
| 4 | 6-fluoro-2H-chromene-3-carbaldehyde | Data to be calculated | Data to be calculated |
| 5 | Acrolein | Data to be calculated | Data to be calculated |
| 6 | Cinnamaldehyde | Data to be calculated | Data to be calculated |
Visualizations
Signaling Pathway
Caption: Michael addition reaction pathway.
Experimental Workflow
Caption: Workflow for assessing electrophilicity.
Logical Relationship
Caption: Factors influencing electrophilicity.
References
- 1. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Electrochemical synthesis of 4-(dihydroxyphenylthio)-2H-chromen-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Unveiling the Anticancer Potential of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde Analogs: A Comparative Guide
For Immediate Release
A detailed comparative analysis of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde analogs reveals key structural features influencing their cytotoxic activity against various cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships (SAR), experimental protocols for activity assessment, and insights into the potential mechanisms of action for this promising class of compounds.
The chromene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] The strategic placement of substituents on the chromene ring can significantly modulate their therapeutic efficacy. This guide focuses on analogs of this compound, highlighting the critical role of halogenation and other modifications in dictating their anticancer potential.
Structure-Activity Relationship and Performance Data
The anticancer activity of 2H-chromene-3-carbaldehyde analogs is intricately linked to the nature and position of substituents on the chromene core. Halogenation, in particular, has been shown to be a key determinant of cytotoxicity. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 2H-chromene and related derivatives against various cancer cell lines, illustrating the impact of different substitution patterns. While specific data for a comprehensive series of this compound analogs is not available in a single study, the presented data from various sources on related structures allows for an insightful comparative analysis.
| Compound ID | R1 | R2 | R3 | R4 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | H | NO2 | CF3 | P2Y6R expressing astrocytoma | ~μM range | [3] |
| 2 | 6-F | H | NO2 | CF3 | P2Y6R expressing astrocytoma | 1.15 | [3] |
| 3 | 6-Cl | H | NO2 | CF3 | P2Y6R expressing astrocytoma | 1.79 | [3] |
| 4 | 6-Br | H | NO2 | CF3 | Moderate Affinity | [1] | |
| 5 | H | H | CN | 4-chlorophenyl | MCF-7 | 43% inhibition at 1.3 mmol | [4] |
| 6 | H | H | CN | 4-fluorophenyl | MCF-7 | Not specified | [4] |
| 7 | H | H | CONH2 | - | Multiple Cancer Cell Lines | 4.96 - 7.44 (µg/mL) | [5] |
Key Observations from Structure-Activity Relationship Studies:
-
Influence of Halogenation at C6: Studies on related 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives have shown that substitution at the 6-position with fluorine or chlorine can enhance biological activity. For instance, a 6-fluoro analog (Compound 2) displayed a potent P2Y6 receptor antagonist activity with an IC50 of 1.15 µM.[3] This suggests that the 6-fluoro substituent in the target scaffold is likely to contribute positively to its cytotoxic profile.
-
Role of the Chloro Group at C4: The 4-chloro substituent introduces a reactive site in the molecule. The 4-chloro-2H-chromene-3-carbaldehyde scaffold is a versatile intermediate in organic synthesis, indicating its potential for further functionalization to modulate activity and selectivity.[6]
-
Impact of Substituents at C2 and C3: The nature of the substituent at the 2-position and the aldehyde group at the 3-position are crucial for activity. Modifications at these positions in other chromene series have been shown to significantly impact their anticancer potency.[1]
Experimental Protocols
The evaluation of the anticancer activity of this compound analogs typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
MTT Cytotoxicity Assay Protocol
This protocol is a standard procedure for determining the cytotoxic effects of compounds on cancer cells.
1. Cell Seeding:
- Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are harvested and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.
- The plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted with the culture medium to achieve a range of final concentrations.
- The medium from the wells is carefully aspirated, and 100 µL of the medium containing the test compound at different concentrations is added to each well in triplicate.
- Control wells containing medium with the vehicle (DMSO) and medium alone are also included.
3. Incubation:
- The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.
4. MTT Addition and Formazan Solubilization:
- After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
- The plates are incubated for an additional 3.5 to 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
- The medium is then carefully removed, and 100 µL of a solubilizing agent (e.g., a mixture of DMSO and ethanol in a 1:2 ratio) is added to each well to dissolve the formazan crystals.[1]
5. Absorbance Measurement and Data Analysis:
- The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 650 nm.
- The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle-treated control cells.
- The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
While the precise signaling pathways modulated by this compound analogs are yet to be fully elucidated, many cytotoxic chromene derivatives are known to induce apoptosis (programmed cell death) in cancer cells. Molecular docking studies on other chromene derivatives suggest potential interactions with key proteins involved in cancer progression.[7]
Below are diagrams generated using Graphviz to visualize a general experimental workflow for screening these compounds and a plausible apoptotic signaling pathway they might trigger.
Caption: Experimental workflow for the synthesis and evaluation of chromene analogs.
Caption: A potential apoptotic signaling pathway induced by chromene analogs.
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. Further research focusing on the synthesis and comprehensive biological evaluation of a focused library of these compounds is warranted to fully elucidate their therapeutic potential and mechanism of action. The insights provided herein are intended to facilitate the rational design of novel and more potent anticancer agents based on the versatile chromene scaffold.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-chloro-2H-chromene-3-carbaldehyde: A Valid Scaffold in Organic Synthesis and Future Molecules for Healthcare and Energy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for its safe handling and disposal, drawing from safety data sheets of structurally similar compounds.
Note: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following information is based on the hazardous properties of similar chemical structures, including various substituted chromenes and aldehydes. It is imperative to consult the specific SDS for the compound in use, if available, and to adhere to all local, state, and federal regulations.
Immediate Safety and Hazard Information
Based on analogous compounds, this compound is anticipated to present the following hazards:
Personal protective equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye and face protection, such as chemical safety goggles.[1][4]
-
Use in a well-ventilated area, preferably under a chemical fume hood.[1][4]
Quantitative Data Summary
For quick reference, the following table summarizes key information derived from similar compounds.
| Parameter | Value/Information | Source Analogue |
| CAS Number | Not directly available; similar compounds include 57544-34-0, 726152-47-2 | 6-chloro-2H-chromene-3-carbaldehyde, 6-Chloro-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde[2][5] |
| Molecular Formula | C₁₀H₆ClFO₂ | N/A |
| Molecular Weight | 212.61 g/mol | N/A |
| Hazard Statements | H315, H319, H335, H302 (anticipated) | Various[1][2][3][6] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P501 | Various[1][2] |
Experimental Protocol: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[1][2]
-
Don PPE: Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, protective clothing, and eye protection.
-
Containment: Prevent the spill from entering drains or waterways.[1][2]
-
Absorption: For small spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[1]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and sealed container for disposal.[2][3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Waste Disposal: Dispose of the container with the absorbed spill material as hazardous waste in accordance with local regulations.[2]
Step-by-Step Disposal Plan
The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[2][4][7]
-
Waste Identification and Segregation:
-
Identify the waste as a halogenated organic compound.
-
Segregate it from other non-halogenated chemical waste to prevent incompatible mixtures.
-
-
Containerization:
-
Use a dedicated, properly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with all necessary information about the waste, including its chemical composition and known hazards.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal. Complete any required hazardous waste manifests provided by the disposal company.
-
Logical Relationship Diagram: Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, storage, and disposal of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde. Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Splash Goggles or Full Face Shield | Must be worn when handling the compound in any form, especially during pouring or when splashes are possible.[3] |
| Hand Protection | Chemical-Resistant Gloves | Single-use nitrile gloves are acceptable for incidental contact. For prolonged handling, heavier-duty gloves should be used. Latex gloves are not recommended.[3] |
| Body Protection | Laboratory Coat or Chemical Protective Apron | A lab coat with long sleeves is the minimum requirement. A chemical protective apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashing.[3] |
| Foot Protection | Closed-Toe Shoes | Shoes must be made of an impervious material; cloth or leather shoes are not suitable.[3] |
| Respiratory Protection | Respirator | May be required for large spills or when handling the powder outside of a fume hood. Consult your institution's safety officer for specific guidance.[2][3] |
Operational Plan: Safe Handling and Storage
Safe handling and proper storage are crucial to minimize exposure risk and maintain the integrity of the compound.
Handling Procedures:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1].
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors[1].
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory[4].
-
Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, including respiratory protection if necessary, clean up the spill using absorbent granules. Place the absorbed material into a sealed container for disposal[3].
Storage Procedures:
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area[1].
-
Keep away from incompatible substances and sources of ignition[1].
-
The storage area should be clearly marked with the appropriate hazard warnings.
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
Waste Disposal Steps:
-
Containerization: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated and properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company[5][6]. Do not dispose of this chemical down the drain or in the regular trash[1].
Workflow and Logical Relationships
The following diagrams illustrate the necessary procedural flow for safely handling this chemical and the logical relationship of the required safety measures.
Caption: A workflow for handling hazardous chemicals.
Caption: Hierarchy of controls for chemical safety.
References
- 1. aksci.com [aksci.com]
- 2. Aldehydes exposure analysis | RPS [rpsgroup.com]
- 3. cdc.gov [cdc.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. bec-techdocs-prod.s3.us-west-2.amazonaws.com [bec-techdocs-prod.s3.us-west-2.amazonaws.com]
- 6. bec-techdocs-prod.s3.us-west-2.amazonaws.com [bec-techdocs-prod.s3.us-west-2.amazonaws.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
